Product packaging for Telenzepine(Cat. No.:CAS No. 80880-90-6)

Telenzepine

カタログ番号: B1681252
CAS番号: 80880-90-6
分子量: 370.5 g/mol
InChIキー: VSWPGAIWKHPTKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-methyl-10-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one is a benzodiazepine.
TELENZEPINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N4O2S B1681252 Telenzepine CAS No. 80880-90-6

特性

CAS番号

80880-90-6

分子式

C19H22N4O2S

分子量

370.5 g/mol

IUPAC名

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one

InChI

InChI=1S/C19H22N4O2S/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22/h3-6,12H,7-11H2,1-2H3,(H,20,25)

InChIキー

VSWPGAIWKHPTKX-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl

外観

Solid powder

他のCAS番号

80880-90-6

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4,9-dihydro-3-methyl-4-((4-methyl-1-piperazinyl)acetyl)-10H-thieno(3,4-b)(1,5)benzodiazepin-10-one
telenzepine

製品の起源

United States

Foundational & Exploratory

Telenzepine's Mechanism of Action on Muscarinic M1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine is a potent and selective antagonist of the muscarinic acetylcholine M1 receptor (M1-AChR). It belongs to the same class of tricyclic compounds as pirenzepine but exhibits a higher affinity and selectivity for the M1 receptor subtype.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with M1 receptors. It summarizes quantitative binding and functional data, details common experimental protocols used to characterize this interaction, and visualizes the key signaling pathways involved.

Introduction to this compound and the M1 Receptor

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in the cortex and hippocampus, as well as in exocrine glands.[3][4] It plays a crucial role in various physiological processes, including cognition, memory, and the regulation of gastric acid secretion.[4] The M1 receptor primarily couples to Gαq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

This compound is a competitive antagonist at the M1 receptor, meaning it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. Its high affinity and selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) have made it a valuable research tool and a potential therapeutic agent for conditions involving M1 receptor dysregulation.

Quantitative Pharmacology of this compound

The interaction of this compound with muscarinic receptors is characterized by its high binding affinity (low Ki value) and functional antagonism. The following tables summarize key quantitative data from various in vitro studies.

Table 1: this compound Binding Affinities (Ki) at Muscarinic Receptor Subtypes
Receptor SubtypeThis compound Ki (nM)Reference Tissue/Cell LineRadioligandReference(s)
M1 0.94--
M2 17.8--

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism of this compound (pA2 / EC50)
Assay TypeAgonistThis compound PotencyTissue/Cell LineReference(s)
Inhibition of Twitch ContractionsMcN-A-343pA2 = 9.12 ((+)-enantiomer)Rabbit Vas Deferens
Inhibition of Twitch ContractionsMcN-A-343pA2 = 6.98 ((-)-enantiomer)Rabbit Vas Deferens
Reduction of Slow EPSPMuscarinic AgonistsEC50 = 38 nM-
Reduction of Slow IPSPMuscarinic AgonistsEC50 = 253 nM-

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

M1 Receptor Signaling Pathways

Activation of the M1 receptor initiates a cascade of intracellular events. This compound, as an antagonist, blocks these downstream signaling pathways.

Canonical Gαq/11 Signaling Pathway

The primary signaling pathway for the M1 receptor involves its coupling to Gαq/11 proteins.

M1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Blocks ACh Acetylcholine (ACh) ACh->M1R Activates Gq11 Gαq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Substrates

Canonical M1 Receptor Gαq/11 Signaling Pathway.
Non-Canonical Signaling Pathways

Recent studies have indicated that M1 receptor activation can also modulate other signaling pathways, such as the cAMP-PKA and PI3K-Akt pathways, which are involved in processes like the membrane insertion of AMPA receptors.

M1_NonCanonical_Signaling M1R M1 Receptor Activation cAMP_PKA cAMP-PKA Pathway M1R->cAMP_PKA PI3K_Akt PI3K-Akt Pathway M1R->PI3K_Akt GluA1_Phos Phosphorylation of GluA1 (Ser845) cAMP_PKA->GluA1_Phos mTOR mTOR PI3K_Akt->mTOR mTOR->GluA1_Phos GluA1_Insert Membrane Insertion of GluA1 GluA1_Phos->GluA1_Insert

M1 Receptor Non-Canonical Signaling Cross-talk.

Experimental Protocols

The characterization of this compound's interaction with M1 receptors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Kd or Ki) of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the M1 receptor.

Materials:

  • Cell membranes expressing the human M1 receptor.

  • Radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS)).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol Workflow:

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare receptor membrane homogenates Start->Prepare_Membranes Incubate Incubate membranes with [3H]NMS and varying concentrations of this compound Prepare_Membranes->Incubate Filter Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand Filter->Wash Dry_Count Dry filters and add scintillation cocktail. Quantify radioactivity Wash->Dry_Count Analyze Analyze data to determine IC50. Convert IC50 to Ki using the Cheng-Prusoff equation Dry_Count->Analyze End End Analyze->End

Workflow for a Radioligand Competition Binding Assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the M1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

  • Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]NMS), and a range of concentrations of unlabeled this compound. Also, include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-selective antagonist like atropine). Incubate at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Imaging

Calcium imaging is a functional assay that measures changes in intracellular calcium concentration following receptor activation.

Objective: To determine the potency of this compound in blocking agonist-induced calcium release mediated by the M1 receptor.

Materials:

  • Whole cells expressing the M1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).

  • A muscarinic agonist (e.g., carbachol).

  • This compound.

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Protocol Workflow:

Calcium_Imaging_Workflow Start Start Load_Cells Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Start->Load_Cells Pre_Incubate Pre-incubate cells with varying concentrations of this compound Load_Cells->Pre_Incubate Establish_Baseline Establish a baseline fluorescence reading Pre_Incubate->Establish_Baseline Add_Agonist Add a fixed concentration of a muscarinic agonist (e.g., carbachol) Establish_Baseline->Add_Agonist Record_Fluorescence Record the change in fluorescence over time Add_Agonist->Record_Fluorescence Analyze Analyze the data to determine the inhibitory effect of this compound and calculate the IC50 Record_Fluorescence->Analyze End End Analyze->End

Workflow for a Calcium Imaging Functional Assay.

Detailed Steps:

  • Cell Culture and Dye Loading: Plate cells expressing the M1 receptor and allow them to adhere. Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Pre-incubation with Antagonist: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound for a specific duration.

  • Baseline Measurement: Place the plate in the fluorescence imaging system and record the baseline fluorescence.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the M1 receptors.

  • Fluorescence Recording: Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).

  • Data Analysis: Quantify the peak fluorescence response for each concentration of this compound. Plot the percent inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

Functional Assays: Inositol Phosphate (IP) Accumulation Assay

This assay directly measures a downstream product of Gαq/11 signaling.

Objective: To quantify the ability of this compound to inhibit agonist-induced IP3 (or its more stable metabolite, IP1) production.

Materials:

  • Whole cells expressing the M1 receptor.

  • A muscarinic agonist (e.g., carbachol).

  • This compound.

  • LiCl (to inhibit IP1 degradation).

  • Commercially available IP1 or IP3 assay kit (e.g., HTRF-based).

Protocol Workflow:

  • Cell Stimulation: Plate cells and pre-incubate with varying concentrations of this compound. Then, add the agonist in the presence of LiCl to stimulate IP accumulation.

  • Cell Lysis: Lyse the cells according to the assay kit protocol.

  • Detection: Perform the competitive immunoassay as described in the kit instructions. This typically involves adding a labeled IP derivative and a specific antibody.

  • Measurement: Read the signal (e.g., HTRF ratio) on a compatible plate reader.

  • Data Analysis: Calculate the concentration of IP produced and plot the percent inhibition against the this compound concentration to determine the IC50.

Conclusion

This compound is a highly potent and selective M1 muscarinic receptor antagonist. Its mechanism of action is primarily through competitive blockade of the orthosteric acetylcholine binding site on the M1 receptor, thereby inhibiting the canonical Gαq/11-PLC-IP3/DAG signaling cascade and subsequent downstream cellular responses. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity and M1 selectivity. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the pharmacology of this compound and other M1-targeting compounds. The use of such rigorous in vitro methodologies is crucial for the accurate characterization of drug-receptor interactions and for the development of novel therapeutics targeting the M1 muscarinic receptor.

References

Telenzepine's Muscarinic Receptor Subtype Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding profile of Telenzepine across the M1, M2, M3, M4, and M5 muscarinic acetylcholine receptor subtypes. This compound, a potent M1-selective antagonist, is structurally related to pirenzepine but exhibits higher potency. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Selectivity Profile of this compound

Receptor SubtypeBinding Affinity (Ki) [nM]-log(Ki) (pKi)Selectivity Ratio (vs. M1)Reference
M1 0.949.031[1]
M2 17.87.7519[1]
M3 Data not consistently available--
M4 Data not available--
M5 Data not available--

Note: The Ki values are for racemic this compound. The (+)-enantiomer of this compound is the more potent isomer, exhibiting an even higher affinity for the M1 receptor. One study reported a pA2 value of 9.12 for (+)-Telenzepine at M1 receptors in isolated rabbit vas deferens.[2]

While a precise Ki value for the M3 subtype is not consistently reported, functional studies indicate that this compound has a lower affinity for M3 receptors compared to M1. The rank order of potency for M1 receptors is this compound > pirenzepine > 4-DAMP, whereas for the M3 subtype, the rank order is 4-DAMP > this compound > pirenzepine.[3]

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. They are broadly classified into two major signaling pathways based on their G-protein coupling:

  • Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The following diagrams illustrate these canonical signaling pathways.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1_M3_M5 M1, M3, M5 Receptor Gq Gαq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response_Gq Cellular Response Ca2->Cellular_Response_Gq Leads to PKC->Cellular_Response_Gq Leads to This compound This compound (Antagonist) This compound->M1_M3_M5 Blocks Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_M3_M5 Binds to Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2_M4 M2, M4 Receptor Gi Gαi/o M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Leads to Acetylcholine Acetylcholine (Agonist) Acetylcholine->M2_M4 Binds to This compound This compound (Antagonist) This compound->M2_M4 Blocks Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis CHO_Cells CHO Cells Expressing Muscarinic Receptor Subtype Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) CHO_Cells->Membrane_Prep Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]-NMS) Radioligand->Incubation Telenzepine_Sol This compound Solutions (Serial Dilutions) Telenzepine_Sol->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Cheng_Prusoff Cheng-Prusoff Equation IC50_Calc->Cheng_Prusoff Ki_Value Ki Value Calculation Cheng_Prusoff->Ki_Value

References

An In-depth Technical Guide to the Atropisomeric Enantiomers of Telenzepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine, a potent and selective M₁ muscarinic acetylcholine receptor antagonist, exists as a pair of stable atropisomeric enantiomers due to hindered rotation around a C-N single bond. This guide provides a comprehensive technical overview of these enantiomers, focusing on their distinct pharmacological properties, the experimental methodologies used to characterize them, and the underlying signaling pathways. Quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a tricyclic pirenzepine analogue that has demonstrated high affinity and selectivity for the M₁ muscarinic acetylcholine receptor, making it a valuable tool for studying cholinergic systems and a potential therapeutic agent.[1] A key feature of this compound is its axial chirality, arising from restricted rotation, which results in two stable, non-superimposable stereoisomers known as atropisomers: the (+)- and (-)-enantiomers. These enantiomers exhibit significant differences in their pharmacological activity, with the (+)-enantiomer being markedly more potent and selective for M₁ receptors.[2] This document will delve into the core characteristics of these atropisomers, providing a technical resource for researchers in pharmacology and drug development.

Quantitative Pharmacological Data

The differential pharmacology of this compound's atropisomers is most evident in their binding affinities, functional potencies, and receptor kinetics. The following tables summarize the key quantitative data from published studies.

Table 1: Muscarinic Receptor Binding Affinities (Ki values)
EnantiomerReceptor SubtypeTissue SourceRadioligandKi (nM)Enantiomeric Ratio ((-)-Ki / (+)-Ki)
(+)-Telenzepine M₁Guinea-pig cerebral cortex[³H]-Pirenzepine~0.25~400
(-)-Telenzepine M₁Guinea-pig cerebral cortex[³H]-Pirenzepine~100
(+)-Telenzepine Cardiac (predominantly M₂)Guinea-pig myocardium[³H]-NMS~2~50
(-)-Telenzepine Cardiac (predominantly M₂)Guinea-pig myocardium[³H]-NMS~100
(±)-Telenzepine M₁--0.94-
(±)-Telenzepine M₂--17.8-

Data compiled from multiple sources.[2][3]

Table 2: Functional Potency (pA₂ values) in Isolated Tissues
EnantiomerTissue PreparationAgonistpA₂ ValueEnantiomeric Potency Ratio
(+)-Telenzepine Rabbit Vas DeferensMcN-A-3439.12~138
(-)-Telenzepine Rabbit Vas DeferensMcN-A-3436.98
(±)-Telenzepine Rabbit Vas DeferensMcN-A-3438.86

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data from Eltze et al. (1990).[4]

Table 3: Kinetic Parameters at M₁ Muscarinic Receptors
EnantiomerParameterValue
(+)-Telenzepine t½ (association)23 min
t½ (dissociation)174 min
(-)-Telenzepine t½ (association)3.0 min
t½ (dissociation)0.38 min

Kinetic data from functional studies in rabbit vas deferens.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the atropisomeric enantiomers of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of the enantiomers for different receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of (+)- and (-)-telenzepine for M₁ and M₂ muscarinic receptors.

Materials:

  • Membrane preparations from guinea-pig cerebral cortex (rich in M₁ receptors) and myocardium (rich in M₂ receptors).

  • Radioligand: [³H]-Pirenzepine (for M₁ receptors) or [³H]-N-methylscopolamine ([³H]-NMS) (for M₂ receptors).

  • (+)-Telenzepine and (-)-Telenzepine solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer to a desired protein concentration.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled this compound enantiomer (competitor). For total binding, omit the competitor. For non-specific binding, include a high concentration of a non-radioactive antagonist (e.g., atropine).

  • Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. Due to the slow kinetics of this compound, especially the (+)-enantiomer, incubation times of several hours may be necessary.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays in Isolated Rabbit Vas Deferens

This ex vivo preparation is a classic model for studying the functional activity of M₁ muscarinic receptor antagonists.

Objective: To determine the functional potency (pA₂) of (+)- and (-)-telenzepine in antagonizing M₁ receptor-mediated inhibition of smooth muscle contraction.

Materials:

  • Male New Zealand White rabbits.

  • Krebs-Henseleit solution.

  • M₁ receptor agonist: McN-A-343.

  • (+)-Telenzepine and (-)-Telenzepine solutions.

  • Organ bath setup with physiological transducers and recording equipment.

  • Platinum electrodes for electrical field stimulation.

Protocol:

  • Tissue Preparation: Humanely euthanize a rabbit and dissect the vasa deferentia. Clean the tissues of adhering fat and connective tissue and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular changes of the bathing solution.

  • Electrical Field Stimulation: Induce twitch contractions of the vas deferens using electrical field stimulation with appropriate parameters (e.g., single pulses of 0.5 ms duration, 30 V, at a frequency of 0.1 Hz).

  • Agonist Concentration-Response Curve: Once stable twitch responses are obtained, cumulatively add increasing concentrations of the M₁ agonist McN-A-343 to the organ bath and record the inhibitory effect on the twitch amplitude.

  • Antagonist Incubation: Wash out the agonist and allow the tissue to recover. Then, incubate the tissue with a fixed concentration of a this compound enantiomer for a predetermined time to allow for equilibration.

  • Repeat Agonist Curve: In the presence of the antagonist, repeat the cumulative addition of McN-A-343 and record the concentration-response curve.

  • Data Analysis: Plot the agonist concentration-response curves in the absence and presence of the antagonist. Determine the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist). Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA₂ value.

Signaling Pathways and Experimental Workflows

M₁ Muscarinic Receptor Signaling Pathway

This compound exerts its effects by blocking the canonical Gq/₁₁-coupled signaling pathway of the M₁ muscarinic receptor. The following diagram illustrates this pathway.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound (+)-Telenzepine M1R M₁ Receptor This compound->M1R Blocks ACh Acetylcholine ACh->M1R Binds Gq Gq/₁₁ M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates Targets Ca_release->PKC Activates

Caption: M₁ muscarinic receptor signaling pathway and the inhibitory action of (+)-telenzepine.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Tissue Membranes start->prep_membranes incubate Incubate Membranes with Radioligand & Competitor prep_membranes->incubate filter Separate Bound & Free Ligand by Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC₅₀ & Ki Determination) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Isolated Tissue Functional Assay

The following diagram illustrates the workflow for determining the pA₂ value of a this compound enantiomer.

Functional_Assay_Workflow start Start prep_tissue Prepare & Mount Isolated Tissue start->prep_tissue equilibrate Equilibrate Tissue in Organ Bath prep_tissue->equilibrate agonist_curve1 Generate Agonist Concentration-Response Curve equilibrate->agonist_curve1 washout Washout & Recovery agonist_curve1->washout add_antagonist Incubate with This compound Enantiomer washout->add_antagonist agonist_curve2 Generate Agonist Curve in Presence of Antagonist add_antagonist->agonist_curve2 analyze Data Analysis (Schild Plot & pA₂ Determination) agonist_curve2->analyze end End analyze->end

Caption: Workflow for determining the pA₂ value in an isolated tissue functional assay.

Synthesis and Chiral Separation

The synthesis of racemic this compound can be achieved through a multi-step process, and the resolution of the enantiomers is crucial for studying their individual properties. While detailed synthetic procedures are often proprietary, a general approach involves the formation of the tricyclic core followed by the addition of the side chain.

Chiral resolution of the racemic mixture can be accomplished using techniques such as:

  • Diastereomeric salt formation: Reacting the racemic this compound with a chiral resolving agent (e.g., a chiral acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Chiral chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to differentially retain the enantiomers, allowing for their separation and purification.

The high energy barrier to rotation (approximately 35 kcal/mol) results in the exceptional stability of the this compound atropisomers, with a half-life for racemization estimated to be in the order of thousands of years at room temperature.

Conclusion

The atropisomeric enantiomers of this compound provide a stark example of stereoselectivity in pharmacology. The (+)-enantiomer is a highly potent and selective M₁ muscarinic antagonist with slow receptor dissociation kinetics, while the (-)-enantiomer is significantly less active. This detailed technical guide, with its compilation of quantitative data, experimental protocols, and visual diagrams, serves as a valuable resource for researchers and professionals working to understand and leverage the unique properties of these chiral molecules in drug discovery and development. A thorough understanding of the distinct characteristics of each enantiomer is critical for the rational design of selective muscarinic receptor modulators and for the accurate interpretation of pharmacological studies involving this compound.

References

Stereoselective activity of (+)-Telenzepine versus (-)-Telenzepine isomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Differential Pharmacological Profiles of (+)-Telenzepine and (-)-Telenzepine

This technical guide provides a comprehensive analysis of the stereoselective activity of the two enantiomers of Telenzepine, a potent M1-selective muscarinic antagonist. It is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound and its implications for therapeutic applications. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound, a tricyclic compound structurally related to pirenzepine, is a selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a particular preference for the M1 subtype.[1] It exists as a pair of stable atropisomers, (+)-Telenzepine and (-)-Telenzepine, which exhibit significant differences in their pharmacological activity. This stereoselectivity has profound implications for its therapeutic efficacy and side-effect profile. This guide delves into the specifics of this differential activity, providing a clear comparison of the two isomers.

Comparative Pharmacodynamics

The pharmacological actions of the this compound enantiomers are primarily defined by their differential binding affinities and functional antagonism at various muscarinic receptor subtypes.

Receptor Binding Affinities

The stereoselectivity of this compound is most evident in its receptor binding profile. The (+)-enantiomer consistently demonstrates significantly higher affinity and selectivity for muscarinic receptors, particularly the M1 subtype, compared to the (-)-enantiomer.

Binding studies have been conducted on various tissue preparations rich in specific muscarinic receptor subtypes. For instance, the cerebral cortex is a rich source of M1 receptors, while the myocardium is predominantly populated by M2 receptors. The data clearly indicates that (+)-Telenzepine is the more potent and selective ligand.

Tissue/Receptor SourcePredominant ReceptorIsomerBinding Affinity (Parameter)ValueEnantiomeric Potency Ratio ((+)/(-))Reference
Guinea-pig Cerebral CortexM1(+)-Telenzepine--~400[2]
Guinea-pig MyocardiumM2(+)-Telenzepine--~50[2]
Rat Cerebral CortexM1(+)-Telenzepine--500[3][4]
Rat HeartM2(-)-Telenzepine--75
Calf ForebrainM1Racemic this compoundHigh Affinity (equipotent with atropine)--

Table 1: Stereoselective Binding of this compound Enantiomers to Muscarinic Receptors

Functional Activity

Functional assays confirm the observations from binding studies, with (+)-Telenzepine being a much more potent antagonist of muscarinic receptor-mediated responses.

In functional in vitro assays, such as those performed on rabbit vas deferens and rat atria, the affinity constants and enantiomeric potency ratios of the two isomers align with the data obtained from binding assays. For instance, in the rabbit vas deferens, a model for M1 receptor activity, (+)-Telenzepine is a significantly more potent antagonist than its (-)-counterpart.

AssayReceptor TargetIsomerpA2 ValueReference
Rabbit Vas Deferens (McN-A-343 induced inhibition of twitch contractions)M1(+)-Telenzepine9.12
Rabbit Vas Deferens (McN-A-343 induced inhibition of twitch contractions)(-)-Telenzepine6.98
Rabbit Vas Deferens (McN-A-343 induced inhibition of twitch contractions)(+/-)-Telenzepine8.86

Table 2: Functional Antagonism of this compound Enantiomers at M1 Muscarinic Receptors

Furthermore, studies on the kinetics of receptor blockade reveal that (+)-Telenzepine not only binds with higher affinity but also dissociates from the M1 receptor much more slowly than (-)-Telenzepine. This slow dissociation rate may contribute to its long-lasting pharmacological effects in vivo.

Isomert1/2 for Start of Blockade (min)t1/2 for End of Blockade (min)Reference
(+)-Telenzepine23174
(-)-Telenzepine3.00.38

Table 3: Kinetic Parameters of M1-Receptor Blockade by this compound Enantiomers

In Vivo Activity

The pronounced stereoselectivity observed in vitro translates to in vivo models. In a modified Shay rat model, used to assess anti-ulcer activity, a high enantiomeric potency ratio of 180 was observed for the ability of the this compound enantiomers to inhibit lesion production. This finding strongly suggests that the anti-ulcer effects of this compound are mediated by the blockade of M1 receptors by the (+)-enantiomer. In human studies, this compound has been shown to be a potent inhibitor of gastric acid secretion, being at least 25 times more potent than pirenzepine.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the characterization of this compound's stereoselective activity.

Receptor Binding Assays

Receptor binding assays are fundamental to determining the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of (+)-Telenzepine and (-)-Telenzepine for different muscarinic receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • Tissues rich in the desired muscarinic receptor subtype (e.g., guinea-pig cerebral cortex for M1, myocardium for M2) are homogenized in a suitable buffer (e.g., ice-cold sucrose solution).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Pirenzepine for M1 receptors or [3H]-N-methylscopolamine for non-selective binding) and varying concentrations of the unlabeled competitor ligands ((+)-Telenzepine or (-)-Telenzepine).

    • Incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G Workflow for Receptor Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Membrane Resuspension Centrifuge2->Resuspend Incubate Incubation with Radioligand and Competitor Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count Analyze IC50 and Ki Calculation Count->Analyze

Fig. 1: Generalized workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays measure the biological response resulting from the interaction of a ligand with its receptor.

Objective: To determine the functional potency (pA2) of (+)-Telenzepine and (-)-Telenzepine as antagonists at M1 muscarinic receptors.

Example Protocol (Rabbit Vas Deferens):

  • Tissue Preparation:

    • The vas deferens is isolated from a rabbit and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • The tissue is subjected to electrical field stimulation to elicit twitch contractions.

  • Experimental Procedure:

    • A cumulative concentration-response curve is generated for the M1-selective agonist McN-A-343, which inhibits the twitch contractions.

    • The tissue is then incubated with a fixed concentration of either (+)-Telenzepine or (-)-Telenzepine for a predetermined period.

    • A second concentration-response curve for McN-A-343 is then generated in the presence of the antagonist.

  • Data Analysis:

    • The dose-ratio is calculated from the shift in the EC50 values of the agonist in the absence and presence of the antagonist.

    • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, is determined using a Schild plot analysis.

Signaling Pathways

This compound exerts its effects by blocking the signaling pathways initiated by the activation of muscarinic receptors. M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.

Upon binding of acetylcholine (ACh), the M1 receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, such as smooth muscle contraction and secretion.

This compound, particularly the (+)-enantiomer, acts as a competitive antagonist at the M1 receptor, preventing ACh from binding and thereby inhibiting this signaling cascade.

G M1 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds & Activates This compound (+)-Telenzepine This compound->M1R Blocks Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Co-activates Response Cellular Response PKC->Response

Fig. 2: Simplified signaling cascade of the M1 muscarinic receptor and the inhibitory action of (+)-Telenzepine.

Conclusion

The enantiomers of this compound exhibit marked stereoselectivity in their interaction with muscarinic receptors. The (+)-isomer is a highly potent and selective M1 muscarinic antagonist, both in terms of binding affinity and functional activity. In contrast, the (-)-isomer is significantly less active. This profound difference underscores the importance of stereochemistry in drug design and development. The superior pharmacological profile of (+)-Telenzepine makes it the therapeutically relevant enantiomer, and its potent, long-lasting M1-antagonism provides the basis for its clinical utility. This guide provides a foundational understanding for researchers and clinicians working with this important compound.

References

Telenzepine: A High-Affinity M1 Selective Antagonist - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and exocrine glands.[1] Its high affinity and selectivity for the M1 subtype over other muscarinic receptors have made it a valuable tool in pharmacological research and a candidate for therapeutic development, particularly for conditions involving cholinergic dysfunction. This technical guide provides a comprehensive overview of this compound, focusing on its binding affinity, selectivity profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Properties of this compound

This compound, a tricyclic benzodiazepinone derivative, exhibits high-affinity binding to the M1 muscarinic receptor.[2] It is structurally related to pirenzepine but demonstrates a higher potency and similar selectivity for M1 receptors.[3][4] The (+)-enantiomer of this compound is notably more potent and selective than the (-)-enantiomer.

Binding Affinity and Selectivity

The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The selectivity of this compound for the M1 receptor is evident when comparing its Ki values across the five muscarinic receptor subtypes (M1-M5).

Receptor SubtypeThis compound Ki (nM)Source
M1 0.94
M2 17.8
M3 --
M4 --
M5 --
Data for M3, M4, and M5 receptors for this compound is not consistently available in the reviewed literature.

The data clearly indicates a significantly higher affinity of this compound for the M1 receptor compared to the M2 receptor.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is primarily coupled to the Gq class of G proteins.[1] Antagonism of this receptor by this compound inhibits the downstream signaling cascade initiated by acetylcholine.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse Phosphorylates Targets CaM Ca²⁺/Calmodulin CaM->CellularResponse Modulates Targets Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol Release ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound This compound->M1R Blocks Ca_Cytosol->PKC Co-activates Ca_Cytosol->CaM Activates

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol details the methodology for determining the binding affinity (Ki) of this compound for muscarinic receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound at muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of atropine)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total binding wells: Radioligand and assay buffer.

    • Non-specific binding wells: Radioligand, non-specific binding control (e.g., 1 µM atropine), and assay buffer.

    • Competition wells: Radioligand, serially diluted this compound, and assay buffer.

  • Initiate Binding: Add the cell membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start PrepareMembranes Prepare Cell Membranes with M1 Receptors Start->PrepareMembranes SetupAssay Set up 96-well Plate (Total, Non-specific, Competition) PrepareMembranes->SetupAssay AddComponents Add Radioligand, This compound (serial dilutions), and Membranes SetupAssay->AddComponents Incubate Incubate to Reach Equilibrium AddComponents->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the functional antagonism of the M1 receptor by this compound by quantifying its ability to inhibit agonist-induced intracellular calcium mobilization.

Objective: To determine the functional potency (IC50) of this compound in blocking M1 receptor-mediated calcium release.

Materials:

  • Cells stably expressing the human M1 receptor (e.g., CHO-M1 or HEK-M1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • M1 receptor agonist (e.g., carbachol, acetylcholine)

  • This compound

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the M1-expressing cells into the microplates and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye. Add fresh assay buffer to each well.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the M1 agonist (typically the EC80 concentration) in assay buffer.

  • Assay Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading for each well.

    • Use the automated injector to add the M1 agonist to the wells.

    • Immediately begin kinetic reading of the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Calcium_Mobilization_Workflow Start Start PlateCells Plate M1-expressing Cells in Microplate Start->PlateCells LoadDye Load Cells with Calcium-sensitive Dye PlateCells->LoadDye WashCells Wash Cells to Remove Excess Dye LoadDye->WashCells AddAntagonist Add this compound (serial dilutions) WashCells->AddAntagonist IncubateAntagonist Incubate with Antagonist AddAntagonist->IncubateAntagonist MeasureBaseline Measure Baseline Fluorescence IncubateAntagonist->MeasureBaseline AddAgonist Inject M1 Agonist MeasureBaseline->AddAgonist MeasureResponse Kinetically Measure Fluorescence Change AddAgonist->MeasureResponse Analyze Data Analysis (IC50) MeasureResponse->Analyze End End Analyze->End

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

This compound serves as a cornerstone tool for investigating the physiological and pathophysiological roles of the M1 muscarinic receptor. Its high affinity and selectivity, coupled with a well-characterized mechanism of action, make it an invaluable antagonist for in vitro and in vivo studies. The detailed protocols provided in this guide offer a robust framework for the consistent and accurate pharmacological characterization of this compound and other M1-selective antagonists, facilitating further research and drug development efforts in the field of cholinergic neurotransmission.

References

A Comparative Analysis of Telenzepine and Pirenzepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and pharmacological differences between Telenzepine and Pirenzepine, two selective M1 muscarinic acetylcholine receptor antagonists. Both compounds have been investigated for their therapeutic potential, primarily in the treatment of peptic ulcers, due to their ability to reduce gastric acid secretion. This document will explore their distinct chemical structures, comparative pharmacological profiles, and the underlying signaling pathways they modulate.

Core Chemical Structure Differences

This compound and Pirenzepine, while both acting as selective M1 antagonists, possess distinct tricyclic core structures which fundamentally influence their pharmacological properties.

Pirenzepine features a pyrrolo-benzodiazepine tricycle. Its chemical name is 11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one. The core is a seven-membered diazepine ring fused to a pyridine and a benzene ring.

This compound , in contrast, is a thieno-benzodiazepine . Its chemical name is 4,9-dihydro-3-methyl-4-[(4-methyl-1-piperazinyl)acetyl]-10H-thieno[3,4-b][1][3]benzodiazepin-10-one. Here, the central seven-membered diazepine ring is fused to a thiophene and a benzene ring.[4] This substitution of a thiophene ring for the pyridine ring is the primary structural distinction and is a key contributor to this compound's enhanced potency.

A notable stereochemical feature of this compound is that it is atropisomeric , meaning it has a stereogenic C-N axis, leading to the existence of stable enantiomers. The biological activity is predominantly associated with the (+)-isomer, which is significantly more active at muscarinic receptors than the (-)-isomer.

Comparative Quantitative Data

The structural dissimilarities between this compound and Pirenzepine translate into significant differences in their pharmacological and pharmacokinetic profiles. This compound is consistently reported to be a more potent M1 antagonist than Pirenzepine.

Table 1: Physicochemical and Pharmacological Properties
PropertyThis compoundPirenzepine
Molecular Formula C₁₉H₂₂N₄O₂SC₁₉H₂₁N₅O₂
Molecular Weight 370.47 g/mol 351.41 g/mol
M1 Receptor Affinity (Ki) ~0.94 nM~10-20 nM
M2 Receptor Affinity (Ki) ~17.8 nM~400-800 nM
M1/M2 Selectivity Ratio ~19~20-80
Functional Antagonism (pA₂) at M1 Receptors ~7.96~6.81
In Vivo Potency (vs. Pirenzepine) 4 to 10 times more potent in animal studies; At least 25 times more potent in humans-
Table 2: Comparative Pharmacokinetic Parameters
ParameterThis compoundPirenzepine
Bioavailability Data not readily available20-30%
Protein Binding Data not readily available~12%
Elimination Half-life Data not readily available~12 hours
Excretion Data not readily available~10% unchanged in urine, remainder in feces

Experimental Protocols

The characterization and comparison of this compound and Pirenzepine rely on standardized experimental protocols, primarily radioligand binding assays and functional assays.

Competitive Radioligand Binding Assay for M1 Receptor Affinity

This protocol outlines the determination of the inhibition constant (Ki) of this compound and Pirenzepine for the M1 muscarinic receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Pirenzepine or [³H]-N-methylscopolamine ([³H]-NMS) at a concentration close to its Kd.

  • Test Compounds: this compound and Pirenzepine, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM Atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the M1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and atropine.

    • Competition: Receptor membranes, radioligand, and varying concentrations of this compound or Pirenzepine.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This protocol determines the functional potency (pA₂) of this compound and Pirenzepine by measuring their ability to inhibit agonist-induced responses.

Materials:

  • Tissue Preparation: An isolated tissue preparation containing M1 receptors, such as rabbit vas deferens or a cell line expressing M1 receptors coupled to a measurable downstream response (e.g., calcium mobilization).

  • Agonist: A muscarinic agonist such as carbachol or oxotremorine.

  • Antagonists: this compound and Pirenzepine at various concentrations.

  • Physiological Salt Solution: e.g., Krebs-Henseleit solution.

  • Measurement Apparatus: Depending on the response, this could be an organ bath with a force transducer or a plate reader for measuring fluorescence (for calcium assays).

Procedure:

  • Tissue Equilibration: Mount the tissue in an organ bath containing physiological salt solution and allow it to equilibrate.

  • Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC₅₀ (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound or Pirenzepine for a predetermined time.

  • Agonist Dose-Response in Presence of Antagonist: In the continued presence of the antagonist, generate a new agonist concentration-response curve.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in presence of antagonist) / EC₅₀ (in absence of antagonist).

    • Plot log(DR - 1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

    • For a competitive antagonist, the plot should be linear with a slope of approximately 1. The x-intercept of this line is the pA₂, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Signaling Pathways and Experimental Workflows

This compound and Pirenzepine exert their effects by blocking the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by M1 receptor activation involves the Gq family of G proteins.

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway ACh Acetylcholine M1R M1 Muscarinic Receptor ACh->M1R Binds Gq Gq Protein (α, βγ subunits) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates CellResponse Cellular Responses (e.g., Gastric Acid Secretion) Ca->CellResponse Mediates PKC->CellResponse Phosphorylates target proteins Antagonist This compound or Pirenzepine Antagonist->M1R Blocks

Caption: M1 Muscarinic Receptor Signaling Pathway.

This diagram illustrates that upon binding of acetylcholine, the M1 receptor activates the Gq protein, leading to the activation of phospholipase C. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, and DAG, along with calcium, activates protein kinase C. These downstream effectors lead to various cellular responses, including the regulation of gastric acid secretion. This compound and Pirenzepine act by competitively blocking the binding of acetylcholine to the M1 receptor, thereby inhibiting this signaling cascade.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo and Ex Vivo Analysis cluster_2 Data Analysis and Comparison ReceptorPrep Receptor Preparation (M1-expressing cells) BindingAssay Competitive Radioligand Binding Assay ReceptorPrep->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) ReceptorPrep->FunctionalAssay Ki_pA2 Determine Ki and pA₂ values BindingAssay->Ki_pA2 IC₅₀ -> Ki SchildAnalysis Schild Analysis FunctionalAssay->SchildAnalysis SchildAnalysis->Ki_pA2 DR -> pA₂ DataCompilation Compile all quantitative data Ki_pA2->DataCompilation AnimalModel Animal Model (e.g., Gastric Fistula Rat) GastricSecretion Measure Gastric Acid Secretion AnimalModel->GastricSecretion PK_Studies Pharmacokinetic Studies (Blood Sampling) AnimalModel->PK_Studies Potency Compare In Vivo Potency GastricSecretion->Potency PK_Params Determine Pharmacokinetic Parameters PK_Studies->PK_Params Potency->DataCompilation PK_Params->DataCompilation StructureActivity Structure-Activity Relationship (SAR) Analysis DataCompilation->StructureActivity Conclusion Draw conclusions on differences and advantages StructureActivity->Conclusion

Caption: Workflow for Comparing this compound and Pirenzepine.

References

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Distribution of Telenzepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor, belonging to the same class of tricyclic benzimidazoles as pirenzepine.[1] Its high affinity and selectivity for the M1 receptor have made it a valuable tool in pharmacological research, particularly in studies related to gastric acid secretion and neurological disorders.[2] This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and in vivo distribution of this compound, with a focus on preclinical studies. While specific quantitative pharmacokinetic and tissue distribution data for this compound are scarce in publicly available literature, this guide will leverage data from its close analog, pirenzepine, to provide an illustrative profile, alongside detailed experimental methodologies and relevant signaling pathways.

Pharmacokinetics of this compound: An Overview

This compound's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. As a hydrophilic molecule, its ability to cross biological membranes, including the blood-brain barrier, is a key consideration in its pharmacological effects.

Data Presentation

Due to the limited availability of comprehensive quantitative pharmacokinetic data for this compound in preclinical species, the following table summarizes the pharmacokinetic parameters for its structural and functional analog, pirenzepine, in rats. This data provides a valuable reference point for estimating the likely pharmacokinetic behavior of this compound.

Table 1: Pharmacokinetic Parameters of Pirenzepine in Rats Following a Single Administration

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
Tmax (h) -3
Elimination Half-life (h) Biphasic: 1 and 8-
Excretion (96 h) ~46% Urine, ~53% Feces~8% Urine, ~91% Feces

Data sourced from a study on 14C-labeled pirenzepine in rats.[3]

In Vivo Distribution of this compound

The in vivo distribution of this compound is critical to understanding its target engagement and potential off-target effects. As an M1 selective antagonist, its concentration in tissues expressing this receptor, such as the cerebral cortex and gastric glands, is of particular interest. The use of radiolabeled this compound, specifically [3H]this compound, is a key technique for these investigations.[4]

Experimental Protocols

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability, half-life) of this compound in rats following oral and intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, are used. Animals are fasted overnight before dosing.

  • Drug Formulation: For intravenous (IV) administration, this compound is dissolved in a sterile saline solution. For oral (PO) administration, it is suspended in a 0.5% carboxymethylcellulose (CMC) solution.

  • Dosing:

    • IV Group: A single dose of this compound (e.g., 2 mg/kg) is administered via the tail vein.

    • PO Group: A single dose of this compound (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein into heparinized tubes at predose (0) and at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.

  • Quantitative Analysis (LC-MS/MS):

    • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase.

    • Chromatography: An HPLC system with a C18 column is used for separation.

    • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification of this compound.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

In Vivo Tissue Distribution Study in Rats

Objective: To determine the concentration of this compound in various tissues, including the brain, at different time points after administration.

Methodology:

  • Radiolabeling: this compound is radiolabeled with tritium ([3H]this compound) to enable sensitive detection in tissues.

  • Animal Model and Dosing: Male Sprague-Dawley rats are administered a single dose of [3H]this compound via oral gavage or intravenous injection.

  • Tissue Collection: At predetermined time points (e.g., 1, 3, 8, and 24 hours) post-dosing, animals are euthanized, and various tissues (brain, liver, kidneys, stomach, intestines, lungs, heart, spleen, and muscle) are rapidly excised. Blood samples are also collected.

  • Tissue Homogenization: Tissues are weighed and homogenized in a suitable buffer.

  • Measurement of Radioactivity: The radioactivity in aliquots of plasma and tissue homogenates is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of [3H]this compound in each tissue is calculated and expressed as ng-equivalents per gram of tissue. The brain-to-plasma concentration ratio is also determined to assess blood-brain barrier penetration.

Mandatory Visualizations

Signaling Pathway

M1_Muscarinic_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Antagonist Gq_protein Gq Protein (αβγ) M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets Ca_release->PKC Activates

Caption: M1 Muscarinic Receptor Signaling Pathway and this compound's Point of Action.

Experimental Workflow

In_Vivo_Distribution_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Dosing Dosing (IV or Oral) Time_Points Sacrifice at Time Points Dosing->Time_Points Tissue_Collection Tissue & Blood Collection Time_Points->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Plasma_Separation Plasma Separation Tissue_Collection->Plasma_Separation Quantification Quantification (LC-MS/MS or LSC) Homogenization->Quantification Plasma_Separation->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Distribution_Analysis Tissue Distribution Analysis Quantification->Distribution_Analysis

Caption: General Experimental Workflow for an In Vivo Drug Distribution Study.

References

The Developmental Odyssey of Telenzepine: A Technical Whitepaper for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical guide on the developmental history of Telenzepine as a pivotal research compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, mechanism of action, and the key experimental findings that have defined its pharmacological profile.

Introduction and Genesis

This compound, a tricyclic thienobenzodiazepine, emerged from research programs aimed at developing more potent and selective antagonists for muscarinic acetylcholine receptors (mAChRs) than the then-prototypical M1-selective antagonist, Pirenzepine.[1] Initially investigated for the treatment of peptic ulcer disease, this compound's high affinity and selectivity for the M1 muscarinic receptor subtype quickly established it as a valuable tool for dissecting the physiological roles of this receptor.[2][3]

Chemically identified as 4,9-dihydro-3-methyl-4-[(4-methyl-1-piperazinyl)acetyl]-10H-thieno-[3,4-b][4][5]benzodiazepin-10-one, its development was a significant step in understanding muscarinic receptor heterogeneity. A key characteristic of this compound is its atropisomeric nature, meaning it exists as two enantiomers due to hindered rotation around a C-N bond. The (+)-isomer is the pharmacologically active form, exhibiting approximately 500-fold greater activity at M1 receptors in the rat cerebral cortex compared to the (-)-isomer.

Synthesis and Chemical Properties

The synthesis of this compound, as a thienobenzodiazepine derivative, follows established principles of heterocyclic chemistry. While specific proprietary synthesis routes are not fully public, a logical workflow can be constructed based on the synthesis of related compounds such as Olanzapine and derivatives of this compound itself. The core structure is typically assembled through a multi-step process involving the condensation of precursor molecules to form the characteristic fused seven-membered diazepine ring.

G cluster_synthesis Logical Synthesis Workflow Thiophene_Derivative Thiophene Precursor Condensation Cyclocondensation Thiophene_Derivative->Condensation Aminobenzodiazepine_Core Aminobenzodiazepine Intermediate Acylation Acylation with N-methylpiperazine acetyl chloride Aminobenzodiazepine_Core->Acylation Condensation->Aminobenzodiazepine_Core This compound This compound Acylation->this compound

A logical workflow for the synthesis of this compound.

Pharmacological Profile: M1 Receptor Selectivity

This compound is distinguished by its high affinity and selectivity for the M1 muscarinic receptor. This selectivity is crucial to its pharmacological profile, as it allows for the targeted inhibition of M1-mediated physiological processes with fewer side effects associated with the blockade of other muscarinic receptor subtypes (M2-M5).

Signaling Pathway of the M1 Muscarinic Receptor

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Antagonism by this compound blocks the binding of acetylcholine (ACh) and subsequent receptor activation, thereby inhibiting this signaling cascade.

G This compound This compound M1R M1 Receptor This compound->M1R Blocks ACh Acetylcholine (ACh) ACh->M1R Activates Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response G cluster_workflow Experimental Characterization Workflow Start Compound Synthesis Binding_Assay Radioligand Binding Assay (Affinity & Selectivity) Start->Binding_Assay In_Vitro_Functional In Vitro Functional Assays (e.g., Isolated Tissues) Binding_Assay->In_Vitro_Functional In_Vivo_Model In Vivo Animal Models (e.g., Gastric Secretion) In_Vitro_Functional->In_Vivo_Model PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Model->PK_PD Clinical_Trials Clinical Evaluation PK_PD->Clinical_Trials

References

Methodological & Application

Application Notes and Protocols for [3H]Telenzepine Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine is a potent and selective antagonist for the M1 muscarinic acetylcholine receptor, a key target in the development of therapeutics for neurological disorders such as Alzheimer's disease. The tritiated form, [3H]this compound, serves as an invaluable radioligand for characterizing the binding of novel compounds to the M1 receptor.[1] Its high affinity and selectivity make it a suitable tool for both saturation and competition binding assays.[1] Notably, [3H]this compound exhibits slow binding kinetics, a critical factor to consider in assay design.[1] This document provides detailed protocols for conducting [3H]this compound radioligand binding assays, including membrane preparation, saturation and competition experiments, and data analysis.

I. Quantitative Data Summary

The following tables summarize representative quantitative data obtained from [3H]this compound binding assays.

Table 1: Representative Saturation Binding Data for [3H]this compound

[3H]this compound Concentration (nM)Total Binding (DPM)Non-Specific Binding (DPM)Specific Binding (DPM)
0.115001501350
0.228003002500
0.448006004200
0.8750012006300
1.51050022508250
3.01300045008500
6.01450090005500
12.01550018000-2500

DPM: Disintegrations Per Minute

Table 2: Binding Affinity and Receptor Density from Saturation Analysis

ParameterValue
K_d (Dissociation Constant)~0.3 - 0.5 nM
B_max (Maximum Receptor Density)Variable (tissue/cell dependent)

Table 3: Representative Competition Binding Data for an M1-Selective Antagonist

Competitor Concentration (nM)% Inhibition of [3H]this compound Binding
0.15
120
1055
10085
100098
10000100

Table 4: Inhibitory Constants (K_i) for Standard M1 Antagonists

CompoundK_i (nM)
Pirenzepine~5 - 15
This compound (unlabeled)~0.5 - 1.5
Atropine~1 - 2

II. Experimental Protocols

A. Membrane Preparation (from Rat Cerebral Cortex)
  • Tissue Homogenization: Homogenize fresh or frozen rat cerebral cortices in 20 volumes of ice-cold Lysis Buffer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash Membranes: Resuspend the pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step.

  • Final Resuspension: Resuspend the final pellet in Assay Buffer to a protein concentration of 100-300 µg/mL.

  • Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Storage: Use the membrane preparation immediately or aliquot and store at -80°C.

B. Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for [3H]this compound.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound.

  • Total Binding: To each well, add:

    • 50 µL of Assay Buffer

    • 50 µL of varying concentrations of [3H]this compound (e.g., 0.1 to 12 nM)

    • 100 µL of the membrane preparation

  • Non-Specific Binding: To a parallel set of wells, add:

    • 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine)

    • 50 µL of varying concentrations of [3H]this compound

    • 100 µL of the membrane preparation

  • Incubation: Due to the slow binding kinetics of [3H]this compound, incubate the plate at 30°C for at least 60 minutes, with longer incubation times (up to 3 hours) potentially required to reach equilibrium.[1][2]

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% polyethyleneimine.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

C. Competition Binding Assay

This assay is used to determine the affinity (K_i) of unlabeled test compounds for the M1 receptor by measuring their ability to displace the binding of a fixed concentration of [3H]this compound.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Binding Reaction: To each well, add:

    • 50 µL of varying concentrations of the unlabeled test compound

    • 50 µL of a fixed concentration of [3H]this compound (typically at or near its K_d, e.g., 0.5 nM)

    • 100 µL of the membrane preparation

  • Controls: Include wells for total binding (no competitor) and non-specific binding (e.g., 10 µM Atropine).

  • Incubation, Termination, and Measurement: Follow steps 4-7 from the Saturation Binding Assay protocol.

III. Data Analysis

  • Specific Binding Calculation:

    • Specific Binding = Total Binding - Non-Specific Binding

  • Saturation Binding Analysis:

    • Plot specific binding as a function of the [3H]this compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site binding model to determine the K_d and B_max.

  • Competition Binding Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [3H]this compound).

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation:

      • K_i = IC50 / (1 + ([L]/K_d))

      • Where [L] is the concentration of [3H]this compound used in the assay and K_d is the dissociation constant of [3H]this compound determined from the saturation binding assay.

IV. Materials and Reagents

  • [3H]this compound (specific activity ~70-90 Ci/mmol)

  • Rat Cerebral Cortices

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Atropine

  • Pirenzepine (and other test compounds)

  • GF/B Glass Fiber Filters

  • Polyethyleneimine (PEI)

  • Scintillation Cocktail

  • Standard laboratory equipment (centrifuge, homogenizer, 96-well plates, vacuum filtration apparatus, liquid scintillation counter)

V. Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Tissue in Lysis Buffer Centrifuge1 Centrifuge (1,000 x g) Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (40,000 x g) Supernatant1->Centrifuge2 Pellet1 Collect Pellet Centrifuge2->Pellet1 Wash Wash Pellet Pellet1->Wash FinalPellet Final Membrane Pellet Wash->FinalPellet Resuspend Resuspend in Assay Buffer FinalPellet->Resuspend Quantify Quantify Protein Resuspend->Quantify AssaySetup Prepare 96-well Plate (Total, Non-Specific, Competition) Quantify->AssaySetup AddReagents Add: - Buffer/Competitor - [3H]this compound - Membranes AssaySetup->AddReagents Incubate Incubate (e.g., 60+ min at 30°C) AddReagents->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter WashFilters Wash Filters Filter->WashFilters Count Scintillation Counting WashFilters->Count CalcSpecific Calculate Specific Binding Count->CalcSpecific SatAnalysis Saturation Analysis (Kd, Bmax) CalcSpecific->SatAnalysis CompAnalysis Competition Analysis (IC50 -> Ki) CalcSpecific->CompAnalysis

Caption: Workflow for the [3H]this compound Radioligand Binding Assay.

Signaling_Pathway cluster_M1 M1 Muscarinic Receptor Binding Ligand [3H]this compound (Radioligand) Binding Specific Binding Ligand->Binding Competitor Unlabeled Antagonist (e.g., Pirenzepine) Displacement Displacement Competitor->Displacement M1_Receptor M1 Receptor M1_Receptor->Binding Binding->Displacement Displacement->M1_Receptor Free Receptor

Caption: Competitive binding at the M1 muscarinic receptor.

References

Preparing Telenzepine Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and application of telenzepine stock solutions for in vitro cell culture experiments. This compound is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR) and is a valuable tool for studying cholinergic signaling pathways in various cellular contexts.[1][2][3] Adherence to proper solution preparation and storage techniques is critical for ensuring experimental reproducibility and accuracy.

Introduction to this compound

This compound is a tricyclic compound that acts as a high-affinity antagonist for the M1 subtype of muscarinic acetylcholine receptors, with a reported Ki value of 0.94 nM.[1][3] Its selectivity for the M1 receptor over other muscarinic receptor subtypes makes it a precise tool for dissecting M1-mediated signaling pathways. These pathways are implicated in a variety of physiological processes, including neuronal excitation and gastric acid secretion. In cell culture, this compound is frequently used to investigate the role of M1 receptors in cell proliferation, differentiation, and signaling cascades.

Properties of this compound Dihydrochloride

A summary of the key physical and chemical properties of this compound dihydrochloride is presented in Table 1. This information is essential for accurate stock solution preparation.

PropertyValueReference
Molecular Weight 443.39 g/mol (anhydrous basis)
Appearance White to off-white solid
Purity ≥98% (HPLC)
Solubility (Water) >10 mg/mL; 44.34 mg/mL (100 mM)
Solubility (DMSO) >5 mg/mL

Preparation of this compound Stock Solutions

The following protocols detail the preparation of this compound stock solutions using either Dimethyl Sulfoxide (DMSO) or sterile water. The choice of solvent will depend on the experimental requirements and the tolerance of the cell line to DMSO.

Protocol 1: DMSO Stock Solution

Materials:

  • This compound dihydrochloride powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder. It is recommended to use a microbalance for small quantities. To avoid weighing very small amounts, it is advisable to prepare a slightly larger volume of a concentrated stock solution.

  • Dissolution:

    • Add the appropriate volume of DMSO to the tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

    • For example, to prepare a 10 mM stock solution, dissolve 4.43 mg of this compound dihydrochloride (MW: 443.39 g/mol ) in 1 mL of DMSO.

    • Vortex gently or sonicate briefly if necessary to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the tubes are tightly sealed to prevent moisture absorption.

Protocol 2: Aqueous Stock Solution

Materials:

  • This compound dihydrochloride powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Sterile 0.22 µm syringe filter

Procedure:

  • Aseptic Technique: Work in a sterile environment.

  • Weighing: Accurately weigh the this compound dihydrochloride powder.

  • Dissolution:

    • Add the required volume of sterile water or PBS to achieve the desired concentration. This compound dihydrochloride is soluble in water at concentrations up to 100 mM (44.34 mg/mL).

    • Vortex until the powder is fully dissolved.

  • Sterile Filtration: Filter the aqueous stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is crucial to remove any potential microbial contaminants.

  • Aliquoting: Distribute the sterile stock solution into single-use aliquots.

  • Storage: Store the aqueous stock solution aliquots at -20°C or -80°C. Storage recommendations are the same as for DMSO stock solutions.

Application in Cell Culture

Working Concentration:

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response curve to determine the most effective concentration for your system. The IC50 for inhibiting muscarinic receptor responses has been reported to be in the nanomolar range (e.g., 8.5 nM).

Dilution to Working Concentration:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired working concentration.

  • Important: When using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to some cell lines. If a higher concentration of this compound is required, consider using an aqueous stock solution.

  • Gently mix the medium containing this compound before adding it to the cells.

Signaling Pathway and Experimental Workflow

This compound, as an M1 muscarinic receptor antagonist, blocks the binding of the endogenous ligand acetylcholine (ACh). The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist, the M1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial receptor activation.

Telenzepine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Activates This compound This compound This compound->M1R Blocks Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway and this compound Inhibition.

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.

Experimental_Workflow cluster_assays Examples of Analysis start Start: Cell Seeding culture Cell Culture & Proliferation (e.g., 24-48 hours) start->culture treatment Treatment with this compound (Varying Concentrations) culture->treatment incubation Incubation (Time-course experiment) treatment->incubation analysis Downstream Analysis incubation->analysis data Data Collection & Interpretation analysis->data viability Cell Viability Assay (e.g., MTT, AlamarBlue) analysis->viability signaling Signaling Pathway Analysis (e.g., Western Blot, Ca²⁺ imaging) analysis->signaling gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) analysis->gene_expression

Caption: General Experimental Workflow for this compound Treatment in Cell Culture.

References

Application of Fluorescent Telenzepine Analogs in Receptor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine is a potent and selective antagonist for the M1 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in cognitive processes. The development of fluorescently labeled this compound analogs has provided powerful tools for investigating the localization, trafficking, and dynamics of M1 receptors in living cells with high spatial and temporal resolution. This document provides detailed application notes and protocols for the use of two such analogs, Cy3B-Telenzepine and Alexa488-Telenzepine, in receptor imaging studies.

Quantitative Data

The following tables summarize the key quantitative properties of the fluorescent this compound analogs and the parent compound.

Table 1: Spectral Properties of Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cy3B559571130,0000.67
Alexa Fluor 48849952071,0000.92
Table 2: Binding Affinities of Fluorescent this compound Analogs for Muscarinic Receptors
LigandReceptor SubtypeAffinity (Kd)Cell TypeReference
Cy3B-TelenzepineM135 pMCHO cells[1]
M2~45 pMCHO cells[2]
M3, M4, M5Not Reported--
Alexa488-TelenzepineM10.5 nMCHO cells[1]
M2~1.35 nM (30-fold lower than Cy3B-Telenzepine)CHO cells[2]
M3, M4, M5Not Reported--
Table 3: Kinetic Properties of Fluorescent this compound Analogs at the M1 Receptor
LigandDissociation Half-Life (t½)TemperatureReference
Cy3B-Telenzepine7 ± 2 hours37°C
Alexa488-Telenzepine3.6 ± 0.6 hours23°C

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a Gq-coupled GPCR. Upon agonist binding, it activates a signaling cascade that leads to the generation of second messengers and downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates substrates leading to IP3R->Ca2_release Induces Agonist Acetylcholine (Agonist) Agonist->M1R Binds

M1 muscarinic receptor signaling cascade.
Experimental Workflow for Receptor Imaging

The following diagram outlines the key steps involved in preparing for and conducting fluorescence imaging of M1 receptors using fluorescent this compound analogs.

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture 1. CHO Cell Culture Transfection 2. Transient Transfection with M1 Receptor Plasmid Cell_Culture->Transfection Labeling 3. Incubation with Fluorescent this compound Analog Transfection->Labeling Wash 4. Wash to Remove Unbound Ligand Labeling->Wash TIRFM 5. Total Internal Reflection Fluorescence Microscopy (TIRFM) Wash->TIRFM Data_Acquisition 6. Image Acquisition TIRFM->Data_Acquisition Tracking 7. Single-Molecule Tracking Data_Acquisition->Tracking Analysis 8. Analysis of Receptor Dynamics and Distribution Tracking->Analysis

Workflow for M1 receptor imaging.

Experimental Protocols

Protocol 1: Cell Culture and Transfection

This protocol describes the culture of Chinese Hamster Ovary (CHO) cells and their transient transfection with a plasmid encoding the human M1 muscarinic receptor.

Materials:

  • CHO-K1 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human M1 muscarinic receptor

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced-Serum Medium

  • 6-well plates

  • 35 mm glass-bottom dishes (for imaging)

Procedure:

  • Cell Culture: Culture CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: The day before transfection, seed the CHO-K1 cells into 6-well plates or 35 mm glass-bottom dishes at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For each well to be transfected, dilute 2 µg of M1 receptor plasmid DNA into 100 µL of Opti-MEM I medium.

    • In a separate tube, dilute 5 µL of transfection reagent into 100 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection:

    • Add the 200 µL of the DNA-transfection reagent complex drop-wise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for receptor expression before proceeding to the labeling and imaging steps.

Protocol 2: Labeling of M1 Receptors with Fluorescent this compound Analogs

This protocol details the procedure for labeling cell surface M1 receptors with Cy3B-Telenzepine or Alexa488-Telenzepine.

Materials:

  • CHO-K1 cells expressing M1 receptors (from Protocol 1)

  • Cy3B-Telenzepine or Alexa488-Telenzepine stock solution (e.g., 1 µM in DMSO)

  • HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM glucose, pH 7.4

  • Atropine (for control experiments)

Procedure:

  • Preparation of Labeling Solution: Prepare the labeling solution by diluting the fluorescent this compound analog stock solution in HBS to the desired final concentration. For high-affinity labeling, a concentration of 1 nM Cy3B-Telenzepine is recommended. For Alexa488-Telenzepine, a slightly higher concentration may be used depending on the desired labeling efficiency.

  • Cell Washing: Gently wash the cells twice with pre-warmed HBS to remove the culture medium.

  • Labeling: Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes. The high affinity and slow dissociation rate of these ligands allow for near-stoichiometric labeling of the receptors.

  • Washing: After incubation, wash the cells three times with pre-warmed HBS to remove any unbound fluorescent ligand.

  • Control for Non-Specific Binding: For control experiments to determine non-specific binding, pre-incubate a separate set of cells with a high concentration of a non-fluorescent muscarinic antagonist, such as 10 µM atropine, for 30 minutes before adding the fluorescent this compound analog.

  • The cells are now ready for imaging.

Protocol 3: Single-Molecule Imaging using Total Internal Reflection Fluorescence Microscopy (TIRFM)

This protocol provides a general framework for performing single-molecule imaging of fluorescently labeled M1 receptors using TIRFM.

Materials:

  • Labeled cells in 35 mm glass-bottom dishes (from Protocol 2)

  • TIRF microscope equipped with appropriate lasers (e.g., 488 nm for Alexa Fluor 488, 561 nm for Cy3B) and emission filters.

  • EM-CCD camera for sensitive detection.

  • Objective heater to maintain the sample at 37°C.

Procedure:

  • Microscope Setup:

    • Turn on the TIRF microscope, lasers, and camera, allowing them to warm up and stabilize.

    • Set the objective heater to 37°C.

  • Sample Placement: Place the glass-bottom dish with the labeled cells onto the microscope stage.

  • Focusing:

    • Using brightfield or DIC, locate and focus on the cells of interest.

    • Switch to epifluorescence mode to identify cells expressing the fluorescently labeled receptors.

  • TIRF Illumination:

    • Switch to TIRF illumination mode. Adjust the angle of the laser beam to achieve total internal reflection. This will create an evanescent field that selectively excites fluorophores within approximately 100 nm of the coverslip, minimizing background fluorescence from the cytoplasm.

  • Image Acquisition:

    • Acquire a time-lapse series of images using the EM-CCD camera. Typical exposure times for single-molecule imaging are in the range of 30-100 ms per frame.

    • Acquire images for a duration sufficient to observe receptor dynamics, such as diffusion and dimerization events (e.g., several hundred to a few thousand frames).

  • Data Analysis:

    • Use appropriate software (e.g., ImageJ/Fiji with tracking plugins, or specialized single-molecule analysis software) to detect and track the movement of individual fluorescent spots over time.

    • Analyze the trajectories to determine diffusion coefficients, assess receptor clustering, and quantify dimerization kinetics.

Conclusion

Fluorescent this compound analogs, such as Cy3B-Telenzepine and Alexa488-Telenzepine, are invaluable tools for the detailed investigation of M1 muscarinic receptor biology. Their high affinity and specificity, combined with advanced imaging techniques like TIRFM, enable researchers to visualize and quantify receptor dynamics at the single-molecule level in living cells. The protocols and data presented here provide a comprehensive guide for the successful application of these powerful probes in academic and industrial research settings.

References

Application Notes and Protocols for Studying M1 Receptor Function in the Central Nervous System Using Telenzepine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Telenzepine is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR), making it an invaluable tool for elucidating the role of this receptor subtype in the central nervous system (CNS).[1][2] M1 receptors are highly expressed in cortical regions and the hippocampus and are implicated in various physiological processes, including learning, memory, and synaptic plasticity.[3][4] Dysregulation of M1 receptor signaling is associated with neurodegenerative diseases like Alzheimer's disease.[4] These application notes provide detailed protocols for utilizing this compound to characterize M1 receptor function, including its binding properties, signaling pathways, and physiological effects.

Data Presentation: Quantitative Pharmacological Data for this compound

The following table summarizes the binding affinities and functional potencies of this compound at muscarinic receptor subtypes, facilitating the design and interpretation of experiments.

LigandReceptor SubtypePreparationAssay TypeParameterValueReference
This compoundM1 mAChRN/ABinding AssayKi0.94 nM
This compoundM2 mAChRN/ABinding AssayKi17.8 nM
(+)-TelenzepineM1 mAChR (cortical)Guinea-pig cerebral cortexBinding AssayN/AEnantiomeric potency ratio of ~400 compared to (-)-enantiomer
(-)-TelenzepineM1 mAChR (cortical)Guinea-pig cerebral cortexBinding AssayN/AEnantiomeric potency ratio of ~400 compared to (+)-enantiomer
This compoundM1 mAChRN/AFunctional Assay (slow EPSP)EC5038 nM
This compoundM1 mAChRN/AFunctional Assay (slow IPSP)EC50253 nM
(+)-TelenzepineM1 mAChRIsolated rabbit vas deferensFunctional AssaypA29.12
(+/-)-TelenzepineM1 mAChRIsolated rabbit vas deferensFunctional AssaypA28.86
(-)-TelenzepineM1 mAChRIsolated rabbit vas deferensFunctional AssaypA26.98
PirenzepineM1 mAChRIsolated rabbit vas deferensFunctional AssaypA27.79

Experimental Protocols

Radioligand Binding Assay for M1 Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the M1 receptor using [3H]-Telenzepine as the radioligand.

Materials:

  • Membrane Preparation: Homogenates from a brain region rich in M1 receptors (e.g., rat forebrain) or cells expressing recombinant M1 receptors.

  • Radioligand: [3H]-Telenzepine.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compounds: Serial dilutions of compounds to be tested.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filter mats (e.g., GF/C with 0.3% PEI).

  • Harvester and Scintillation Counter.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.

    • Centrifuge at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet with fresh buffer and resuspend in assay buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 150 µL of membrane preparation (adjust protein amount as optimized).

      • 50 µL of test compound at various concentrations or buffer for total binding.

      • 50 µL of atropine for non-specific binding.

      • 50 µL of [3H]-Telenzepine at a concentration near its Kd.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation. Note that the binding kinetics of this compound can be slow.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through pre-soaked filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Counting:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

G prep Membrane Preparation setup Assay Setup in 96-well Plate prep->setup incubate Incubation setup->incubate filter Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: Inhibition of Muscarinic Agonist-Induced Contractions

This protocol outlines a method to assess the functional antagonism of this compound at M1 receptors in an isolated tissue preparation, such as the rabbit vas deferens.

Materials:

  • Isolated Tissue: Rabbit vas deferens.

  • Organ Bath Setup: With physiological salt solution (e.g., Krebs-Henseleit), aeration (95% O2, 5% CO2), and temperature control (37°C).

  • Muscarinic Agonist: McN-A-343 (an M1-preferring agonist).

  • Antagonist: this compound (and its enantiomers if desired).

  • Data Acquisition System: To record tissue contractions.

Protocol:

  • Tissue Preparation:

    • Isolate the rabbit vas deferens and mount it in an organ bath containing physiological salt solution.

    • Allow the tissue to equilibrate under a resting tension until stable.

  • Agonist Response:

    • Induce twitch contractions using electrical field stimulation.

    • Add McN-A-343 to the bath to inhibit the twitch contractions, which is a characteristic M1 receptor-mediated response in this tissue.

  • Antagonist Application:

    • Wash out the agonist and allow the tissue to recover.

    • Pre-incubate the tissue with a known concentration of this compound for a specified period.

  • Challenge with Agonist:

    • Re-introduce the agonist (McN-A-343) in the presence of this compound and record the response.

  • Data Analysis:

    • Measure the magnitude of the agonist-induced inhibition of twitch contractions in the absence and presence of different concentrations of this compound.

    • Construct concentration-response curves and perform a Schild analysis to determine the pA2 value, which represents the affinity of the antagonist.

Experimental Workflow: In Vitro Functional Assay

G prep Tissue Preparation and Mounting equilibrate Equilibration in Organ Bath prep->equilibrate agonist Establish Agonist (McN-A-343) Response equilibrate->agonist wash Washout agonist->wash antagonist Pre-incubate with this compound wash->antagonist challenge Challenge with Agonist antagonist->challenge analyze Data Analysis (Schild Plot, pA2) challenge->analyze

Caption: Workflow for an in vitro functional assay in isolated tissue.

Signaling Pathways

Canonical M1 Receptor Signaling Pathway

M1 muscarinic receptors are G-protein coupled receptors that primarily couple to Gq/11 proteins. Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade modulates a wide range of cellular responses. This compound acts as an antagonist, blocking the initiation of this pathway by preventing agonist binding.

Diagram: Canonical M1 Receptor Signaling

G cluster_membrane Plasma Membrane M1 M1 Receptor Gq Gq/11 M1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1 Activates This compound This compound This compound->M1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Canonical Gq-coupled signaling pathway of the M1 receptor.

M1 Receptor-Mediated Regulation of KCNQ Channels

Recent studies have shown that M1 receptor activation can also lead to the surface transport of KCNQ (Kv7) potassium channels through a pathway involving Collapsin Response Mediator Protein 2 (CRMP-2). This modulation of ion channel trafficking can have significant effects on neuronal excitability.

Diagram: M1 Receptor and KCNQ Channel Trafficking

G ACh Acetylcholine M1 M1 Receptor ACh->M1 Activates This compound This compound This compound->M1 Blocks Gq Gq/11 M1->Gq CK2 Casein Kinase II Gq->CK2 Activates CRMP2 CRMP-2 CK2->CRMP2 Phosphorylates KCNQ_transport KCNQ Channel Surface Transport CRMP2->KCNQ_transport Promotes Excitability Modulation of Neuronal Excitability KCNQ_transport->Excitability

References

Application Notes and Protocols for the In Vitro Use of Telenzepine on Isolated Gastric Glands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] It has been shown to be a powerful inhibitor of gastric acid secretion, making it a valuable tool for studying the cholinergic regulation of gastric function and for the development of novel anti-secretory drugs.[3][4] These application notes provide a detailed in vitro protocol for utilizing this compound on isolated rabbit gastric glands, a well-established model for studying gastric acid secretion. The primary endpoint discussed is the inhibition of acid secretion as measured by the [14C]-aminopyrine accumulation assay.

Mechanism of Action

This compound exerts its inhibitory effect on gastric acid secretion primarily through the blockade of M1 muscarinic receptors.[5] In the context of gastric glands, cholinergic stimulation (e.g., by carbachol) of M1 receptors on enterochromaffin-like (ECL) cells is thought to trigger the release of histamine. Histamine then acts on H2 receptors on parietal cells to stimulate acid secretion. This compound, by blocking the initial M1-mediated signal, indirectly inhibits this cascade. There is also evidence suggesting the presence of muscarinic receptors directly on parietal cells that can influence acid secretion.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity from in vitro studies.

Table 1: Potency of this compound in Functional Assays

ParameterSpeciesTissue/Cell TypeAgonistValueReference
pA2RatIsolated Gastric FundusBethanechol7.96
pA2 (racemic)RabbitIsolated Vas Deferens (M1 receptor)McN-A-3438.86
Relative Potency vs. PirenzepineRabbitIsolated Fundic Glands-4-10 times more potent

Table 2: Comparative pA2 Values of Muscarinic Antagonists

AntagonistTissuepA2 ValueReference
This compoundRat Gastric Fundus7.96
PirenzepineRat Gastric Fundus6.81
AtropineGuinea Pig Gastric Fundus8.16

Experimental Protocols

Protocol 1: Isolation of Rabbit Gastric Glands

This protocol is adapted from established methods for isolating viable and functional gastric glands from rabbits.

Materials:

  • New Zealand White rabbit (2-3 kg)

  • Saline solution (0.9% NaCl), ice-cold

  • Collagenase (Type I, e.g., from Clostridium histolyticum)

  • Bovine Serum Albumin (BSA)

  • Eagle's Minimum Essential Medium (MEM) or similar culture medium

  • HEPES buffer

  • Trypan Blue solution (0.4%)

Equipment:

  • Surgical instruments

  • Perfusion apparatus

  • Shaking water bath (37°C)

  • Centrifuge

  • Light microscope

Procedure:

  • Animal Preparation: Anesthetize the rabbit according to approved institutional animal care and use committee protocols.

  • Stomach Perfusion: Perfuse the stomach with ice-cold saline through the aorta until the effluent from the portal vein is clear of blood.

  • Mucosa Isolation: Excise the stomach, open it along the lesser curvature, and rinse with cold saline. Gently strip the gastric mucosa from the underlying muscle layer.

  • Mucosa Minced: Place the stripped mucosa on a chilled surface and mince it into small pieces (approximately 1-2 mm).

  • Collagenase Digestion: Transfer the minced tissue to a flask containing a collagenase solution (e.g., 1 mg/mL in MEM with 1% BSA) pre-warmed to 37°C.

  • Incubation: Incubate the flask in a shaking water bath at 37°C for approximately 60-90 minutes with gentle agitation.

  • Gland Dispersion: After incubation, further disperse the glands by gentle pipetting with a wide-bore pipette.

  • Washing: Filter the gland suspension through a nylon mesh to remove undigested tissue. Centrifuge the filtrate at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspension: Discard the supernatant and gently resuspend the gland pellet in fresh, cold medium. Repeat the washing step 2-3 times.

  • Viability Check: Assess the viability of the isolated glands using the Trypan Blue exclusion method. A viability of >90% is desirable.

  • Final Preparation: Resuspend the final gland pellet in the appropriate experimental buffer at a known concentration (e.g., 1-2 mg dry weight/mL).

Protocol 2: [14C]-Aminopyrine Accumulation Assay for Acid Secretion

This assay indirectly measures acid secretion by quantifying the accumulation of the weak base [14C]-aminopyrine in the acidic spaces of the gastric glands.

Materials:

  • Isolated rabbit gastric glands (from Protocol 1)

  • [14C]-Aminopyrine (radiolabeled)

  • Experimental buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Stimulant (e.g., Carbachol, Histamine)

  • This compound stock solution (in a suitable solvent like DMSO, diluted in buffer for experiments)

  • Scintillation cocktail

  • Microcentrifuge tubes (1.5 mL)

Equipment:

  • Shaking water bath (37°C)

  • Microcentrifuge

  • Liquid scintillation counter

Procedure:

  • Preparation of Incubation Tubes: In 1.5 mL microcentrifuge tubes, add the experimental buffer, [14C]-aminopyrine (to a final concentration of ~0.1 µCi/mL), and the desired concentrations of this compound or vehicle control.

  • Pre-incubation: Pre-incubate the tubes for 10-15 minutes at 37°C to allow this compound to bind to the receptors.

  • Initiation of Stimulation: Add the stimulant (e.g., carbachol at a final concentration of 10⁻⁵ M) to each tube, except for the basal (unstimulated) controls.

  • Addition of Glands: Add a defined amount of the isolated gastric gland suspension (e.g., 100-200 µL) to each tube.

  • Incubation: Cap the tubes and incubate them in a shaking water bath at 37°C for 30-45 minutes. It is crucial to ensure proper mixing during incubation.

  • Centrifugation: After incubation, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 1-2 minutes to pellet the glands.

  • Supernatant Sampling: Carefully collect a sample of the supernatant from each tube for scintillation counting. This represents the extracellular concentration of [14C]-aminopyrine.

  • Pellet Processing: Aspirate the remaining supernatant and dissolve the gland pellet in a tissue solubilizer.

  • Scintillation Counting: Add the supernatant samples and the dissolved pellet samples to separate vials containing scintillation cocktail. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis: Calculate the aminopyrine accumulation ratio, which is the ratio of the intracellular concentration to the extracellular concentration of [14C]-aminopyrine. This is typically calculated as (CPM in pellet / CPM in supernatant) x (volume of supernatant / volume of pellet). The effect of this compound is determined by comparing the aminopyrine accumulation in the presence of the antagonist to the stimulated control.

Visualizations

Signaling Pathway of M1 Muscarinic Receptor Antagonism

M1_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Binds & Activates This compound This compound This compound->M1_Receptor Binds & Blocks Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Acid_Secretion ↓ Acid Secretion Ca_Release->Acid_Secretion Leads to PKC_Activation->Acid_Secretion Leads to Telenzepine_Workflow Isolation 1. Isolate Rabbit Gastric Glands Preincubation 2. Pre-incubate Glands with This compound or Vehicle Isolation->Preincubation Stimulation 3. Add Stimulant (e.g., Carbachol) Preincubation->Stimulation Incubation 4. Incubate at 37°C with [14C]-Aminopyrine Stimulation->Incubation Separation 5. Separate Glands from Supernatant Incubation->Separation Measurement 6. Measure Radioactivity in Pellet and Supernatant Separation->Measurement Analysis 7. Calculate Aminopyrine Accumulation Ratio Measurement->Analysis

References

Application Notes and Protocols for Telenzepine Dosage in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor. It is a tricyclic thienobenzodiazepine derivative that exhibits high affinity for M1 receptors, which are predominantly found in the cerebral cortex, hippocampus, and sympathetic ganglia. This selectivity makes this compound a valuable tool for investigating the role of M1 receptors in various physiological and pathological processes, including gastric acid secretion, cognition, and neuropsychiatric disorders. These application notes provide a comprehensive guide to calculating and administering this compound in preclinical animal models, along with detailed experimental protocols.

Mechanism of Action

This compound acts as a competitive antagonist at the M1 muscarinic acetylcholine receptor. By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits the downstream signaling cascade initiated by M1 receptor activation. M1 receptors are Gq/11 protein-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various cellular responses, including neuronal excitation and smooth muscle contraction.

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor and this compound Inhibition

M1_signaling_pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq/11 M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1 Binds This compound This compound This compound->M1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: M1 receptor signaling and this compound's inhibitory action.

Dosage Calculation and Administration in Preclinical Models

The appropriate dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. The following tables summarize reported dosages from preclinical studies.

Quantitative Data Summary
Animal ModelRoute of AdministrationDosage RangeMolar Mass (this compound)Molar Mass (this compound dihydrochloride)NotesReference
MouseSubcutaneous (s.c.)1 - 3 mg/kg370.47 g/mol 443.39 g/mol Used in a study of prepulse inhibition.[1][1]
RatOral (p.o.)2.7 µmol/kg (~1.0 mg/kg)370.47 g/mol 443.39 g/mol Investigated for antiulcer effects in the modified Shay rat model.[2][2]
DogIntravenous (i.v.) infusion1 - 243 nmol/kg/h370.47 g/mol 443.39 g/mol Studied for inhibition of pentagastrin-stimulated gastric acid output.

Note: When preparing solutions, it is crucial to use the correct molecular weight based on the form of this compound available (free base or dihydrochloride salt). This compound dihydrochloride is soluble in water. For other forms or for specific experimental needs, a common vehicle is a solution of dimethyl sulfoxide (DMSO) diluted with saline. For example, the drug can be first dissolved in DMSO and then diluted with 0.85% saline.

Experimental Protocols

Protocol 1: Evaluation of this compound on Prepulse Inhibition (PPI) in Mice

This protocol is adapted from a study investigating the role of M1 receptors in sensorimotor gating.

1. Animals:

  • Male ddY mice, 3 weeks old at the start of the experiment.

  • House mice in groups or in isolation for 6 weeks prior to testing.

2. Drug Preparation:

  • Dissolve this compound in saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume).

  • Prepare fresh on the day of the experiment.

3. Experimental Procedure:

  • Administer this compound (1 or 3 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection 30 minutes before the PPI test.

  • Place the mouse in a startle chamber and allow a 5-minute acclimation period with background white noise.

  • The test session consists of a series of trials, including pulse-alone trials (e.g., 120 dB pulse) and prepulse-pulse trials (e.g., a prepulse of 74, 78, 82, 86, or 90 dB, followed by a 120 dB pulse).

  • Measure the startle response (amplitude of the whole-body flinch) for each trial.

4. Data Analysis:

  • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 × [(mean startle of pulse-alone trials) - (mean startle of prepulse-pulse trials)] / (mean startle of pulse-alone trials).

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound between group- and isolation-reared mice.

Protocol 2: Evaluation of Antiulcer Activity of this compound in the Modified Shay Rat Model

This protocol is based on the principles of the Shay rat model for inducing gastric ulcers through pyloric ligation.

1. Animals:

  • Male Wistar rats (150-200g).

  • Fast the rats for 24 hours before the experiment, with free access to water.

2. Drug Preparation:

  • Prepare a solution of this compound for oral administration. Based on the reported dose of 2.7 µmol/kg, this corresponds to approximately 1.0 mg/kg.

  • The vehicle can be water or a suitable aqueous solution.

3. Experimental Procedure:

  • Administer this compound (1.0 mg/kg) or vehicle orally (p.o.) to the fasted rats.

  • One hour after drug administration, anesthetize the rats (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail).

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus of the stomach using a silk suture.

  • Close the abdominal incision.

  • Four hours after pyloric ligation, euthanize the rats.

  • Collect the gastric contents and measure the volume, pH, and total acidity.

  • Open the stomach along the greater curvature and examine the gastric mucosa for ulcers.

  • Score the ulcers based on their number and severity.

4. Data Analysis:

  • Compare the ulcer index, gastric volume, pH, and total acidity between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow for Preclinical Evaluation of this compound

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Dosage_Calc Calculate Dosage (mg/kg) Animal_Model->Dosage_Calc Drug_Prep Prepare this compound Solution (e.g., in Saline or Vehicle) Dosage_Calc->Drug_Prep Administration Administer this compound (e.g., s.c., p.o.) Drug_Prep->Administration Behavioral_Test Conduct Behavioral or Physiological Assay Administration->Behavioral_Test Data_Collection Collect Data (e.g., Startle Response, Ulcer Index) Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpret Results Stats->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: A typical workflow for a preclinical study with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Telenzepine Solubility for In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Telenzepine, a selective M1 muscarinic receptor antagonist, for use in in vitro physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound dihydrochloride?

A1: It is recommended to prepare a stock solution of this compound dihydrochloride in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3][4] Some sources indicate a solubility of >5 mg/mL in DMSO.[1]

Q2: What is the aqueous solubility of this compound dihydrochloride?

A2: this compound dihydrochloride is water-soluble. Different sources report its solubility in water to be >10 mg/mL and as high as 100 mM (approximately 44.34 mg/mL).

Q3: Can I dissolve this compound dihydrochloride directly in physiological buffers like PBS or cell culture media?

A3: While this compound dihydrochloride has good water solubility, it is best practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or media. This ensures complete dissolution before introducing it to the complex mixture of salts and proteins in physiological buffers, which can sometimes affect solubility.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to prepare a sufficiently concentrated stock solution so that the volume added to your culture medium is minimal.

Q5: What should I do if I observe precipitation after diluting my this compound stock solution into my physiological buffer?

A5: Precipitation upon dilution into an aqueous buffer is a common issue for many compounds. Please refer to our Troubleshooting Guide below for detailed steps on how to address this.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer Solvent Shock: The rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.1. Slow, Stepwise Dilution: Instead of adding the stock solution directly to the final volume of buffer, add the stock to a smaller volume of buffer first, mix well, and then bring it up to the final volume. 2. Vortexing During Dilution: Add the stock solution dropwise to the buffer while continuously vortexing or stirring to ensure rapid and uniform dispersion.
Final Concentration Exceeds Solubility: The desired final concentration in the physiological buffer may be higher than the solubility limit of this compound in that specific medium.1. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Solubility Testing: Perform a small-scale test to determine the maximum solubility of this compound in your specific buffer or media before proceeding with your main experiment.
Cloudiness or precipitate forms in the solution over time Instability in Aqueous Buffer: this compound may have limited stability in your specific physiological buffer over extended periods or at certain temperatures (e.g., 37°C).1. Prepare Fresh Solutions: It is always best to prepare fresh dilutions of this compound for each experiment. 2. Storage of Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.
pH of the Buffer: The pH of your physiological buffer may influence the solubility of this compound.Verify Buffer pH: Ensure the pH of your buffer is within the expected physiological range and is stable over the course of your experiment.
Inconsistent experimental results Micro-precipitation: Small, often invisible, precipitates can form, leading to a lower effective concentration of dissolved this compound and variability in your results.Filtration: After diluting your this compound stock solution to the final working concentration in an aqueous buffer, consider filtering the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates before adding it to your cells or assay.

Quantitative Data Summary

Compound Solvent Reported Solubility
This compound dihydrochlorideWater>10 mg/mL
This compound dihydrochlorideWater100 mM (~44.34 mg/mL)
This compound dihydrochlorideDMSO>5 mg/mL

Experimental Protocols

Protocol for Preparing a this compound Dihydrochloride Stock Solution in DMSO
  • Materials:

    • This compound dihydrochloride powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the mass of this compound dihydrochloride required to prepare your desired stock concentration (e.g., 10 mM).

    • Weigh the calculated amount of this compound dihydrochloride powder and place it in a sterile tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the solution until the this compound dihydrochloride is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for Diluting this compound Stock Solution into Physiological Buffer
  • Materials:

    • This compound dihydrochloride stock solution in DMSO

    • Sterile physiological buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm your physiological buffer to the desired temperature (e.g., 37°C for cell culture experiments).

    • In a sterile tube, add the required volume of the pre-warmed physiological buffer.

    • While vortexing or gently swirling the buffer, add the calculated volume of the this compound stock solution dropwise to achieve your final desired concentration. Ensure the final DMSO concentration is below 0.5%.

    • Continue to mix the solution for a few seconds to ensure homogeneity.

    • (Optional but recommended) Filter the final working solution through a 0.22 µm sterile filter.

    • Use the freshly prepared solution immediately for your experiment.

Visualizations

This compound's Mechanism of Action: M1 Receptor Antagonism

This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligand acetylcholine, primarily signal through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. This compound blocks this signaling cascade by preventing acetylcholine from binding to the M1 receptor.

Telenzepine_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->M1R Blocks ACh Acetylcholine ACh->M1R Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: M1 Muscarinic Receptor Signaling Pathway and this compound's Point of Inhibition.

Experimental Workflow for Preparing this compound Working Solution

The following diagram illustrates the recommended workflow for preparing a this compound working solution for in vitro experiments, designed to minimize precipitation.

Telenzepine_Workflow start Start weigh Weigh this compound Dihydrochloride Powder start->weigh dissolve Dissolve in DMSO to create Stock Solution weigh->dissolve store Aliquot and Store Stock at -20°C/-80°C dissolve->store thaw Thaw Single-Use Aliquot store->thaw dilute Dilute Dropwise into Pre-warmed Buffer while Vortexing thaw->dilute filter Filter with 0.22µm Syringe Filter (Optional) dilute->filter use Use Immediately in Experiment filter->use end End use->end

Caption: Recommended workflow for preparing this compound working solutions.

References

Technical Support Center: Optimizing Telenzepine for Selective M1 Blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Telenzepine for selective M1 muscarinic acetylcholine receptor blockade in experimental settings. This resource offers detailed protocols, troubleshooting advice, and quantitative data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound to achieve selective M1 blockade?

A1: For initial experiments, a concentration range of 1 nM to 100 nM is recommended. This compound exhibits high affinity for the M1 receptor, with Ki values typically in the low nanomolar range (around 0.94 nM)[1]. This range should provide significant M1 blockade with minimal off-target effects on other muscarinic receptor subtypes.

Q2: How can I prepare a stock solution of this compound?

A2: this compound dihydrochloride is soluble in water and DMSO. For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C for up to one month or -80°C for up to six months. When preparing working solutions for cell-based assays, ensure the final DMSO concentration is less than 0.5% to avoid cellular toxicity.

Q3: Is this compound light-sensitive or prone to degradation?

Q4: What are the known off-target effects of this compound?

A4: this compound displays selectivity for M1 over other muscarinic receptor subtypes. However, at higher concentrations (typically >1 µM), it may begin to interact with M2, M3, M4, and M5 receptors. It is crucial to perform dose-response experiments to determine the optimal concentration for M1 selectivity in your specific experimental system.

Q5: How does the kinetic profile of this compound binding affect experimental design?

A5: The active enantiomer, (+)-Telenzepine, exhibits slow association and extremely slow dissociation kinetics from the M1 receptor. This prolonged receptor occupancy can lead to a long-lasting pharmacological effect. For equilibrium binding assays, longer incubation times may be necessary to reach a steady state. In functional assays, the slow kinetics can result in a delayed onset of antagonism.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference Tissue/Cell Line
M10.94Human M1 mAChR
M217.8Human M2 mAChR
M3--
M4--
M5--

Table 2: Functional Potencies (EC50/pA2) of this compound

Assay TypeAgonistPotencyTissue/Cell Line
Inhibition of slow EPSPMuscarinic agonistEC50 = 38 nM-
Inhibition of slow IPSPMuscarinic agonistEC50 = 253 nM-
Inhibition of twitch contractionsMcN-A-343pA2 = 8.86Rabbit vas deferens
Inhibition of bethanechol-induced acid secretionBethanecholpA2 = 7.96Isolated rat gastric fundus

Experimental Protocols

Radioligand Binding Assay for M1 Receptor Occupancy

This protocol is designed to determine the binding affinity of this compound for the M1 muscarinic receptor using a competitive binding assay with [3H]-N-Methylscopolamine ([3H]-NMS).

Materials:

  • Membranes from CHO-K1 cells stably expressing the human M1 receptor (CHO-M1)

  • [3H]-NMS (specific activity ~80 Ci/mmol)

  • This compound

  • Atropine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize CHO-M1 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Atropine (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [3H]-NMS at a final concentration approximately equal to its Kd for the M1 receptor.

    • 150 µL of CHO-M1 cell membranes (20-40 µg of protein).

  • Incubation: Incubate the plate at 37°C for 3 hours to allow the binding to reach equilibrium. Due to the slow kinetics of this compound, this extended incubation time is crucial.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant.

Calcium Mobilization Assay for M1 Receptor Blockade

This functional assay measures the ability of this compound to block agonist-induced calcium mobilization in cells expressing the M1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human M1 receptor (CHO-M1)

  • Culture Medium: Ham's F-12K with 10% FBS

  • Carbachol (M1 receptor agonist)

  • This compound

  • Fluo-4 AM or other suitable calcium indicator dye

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Seed CHO-M1 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Dye Loading: Remove the culture medium and wash the cells once with Assay Buffer. Add 100 µL of Assay Buffer containing the calcium indicator dye (e.g., Fluo-4 AM) to each well. Incubate at 37°C for 60 minutes.

  • Compound Incubation: After incubation, wash the cells twice with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer containing varying concentrations of this compound or vehicle control to the appropriate wells. Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. Add a pre-determined EC80 concentration of Carbachol to all wells and immediately begin kinetic fluorescence measurements (e.g., every second for 60-90 seconds).

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control. Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

Mandatory Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Store IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_ER Ca²⁺ Ca_ER->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates Targets ER->Ca_ER Releases This compound This compound This compound->M1R Blocks Agonist Agonist (e.g., Acetylcholine) Agonist->M1R Activates

Caption: M1 Muscarinic Receptor Signaling Pathway and Point of this compound Blockade.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay R1 Prepare CHO-M1 Membranes R2 Incubate Membranes with [3H]-NMS and this compound R1->R2 R3 Filter and Wash R2->R3 R4 Scintillation Counting R3->R4 R5 Determine Ki R4->R5 C1 Seed CHO-M1 Cells C2 Load Cells with Calcium Indicator Dye C1->C2 C3 Incubate with this compound C2->C3 C4 Stimulate with Agonist and Measure Fluorescence C3->C4 C5 Determine IC50 C4->C5

Caption: Workflow for Key Experiments to Characterize this compound Activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no M1 receptor blockade observed Compound Insolubility: this compound may not be fully dissolved in aqueous assay buffers.Prepare a high-concentration stock solution in DMSO. When diluting to the final concentration, ensure thorough mixing. The final DMSO concentration should be kept below 0.5%.
Insufficient Incubation Time: Due to the slow binding kinetics of (+)-Telenzepine, equilibrium may not have been reached.For radioligand binding assays, increase the incubation time to at least 3 hours at 37°C. For functional assays, consider a longer pre-incubation time with this compound.
Low Receptor Expression: The cell line used may not express a sufficient number of M1 receptors.Verify M1 receptor expression levels using a validated method such as qPCR or a saturation binding assay with a known M1 radioligand.
High background signal in assays Non-specific Binding: The radioligand or this compound may be binding to other components in the assay.In radioligand binding assays, ensure the concentration of atropine used for non-specific binding determination is sufficient (e.g., 10 µM). In functional assays, test for non-specific effects of this compound in a parental cell line that does not express the M1 receptor.
Autofluorescence: The compound or cellular components may be autofluorescent at the detection wavelength.Run a control with cells and this compound but without the fluorescent dye to assess compound autofluorescence.
Inconsistent results between experiments Cell Viability and Passage Number: Poor cell health or high cell passage number can lead to variable receptor expression and signaling.Use cells with a low passage number and ensure high viability (>95%) before starting the experiment. Do not allow cells to become over-confluent.
Reagent Degradation: this compound stock solutions may have degraded over time.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting.
Unexpected agonist-like activity of this compound Contamination: The this compound stock may be contaminated with a muscarinic agonist.Use a fresh, high-purity source of this compound. Run a control with this compound alone in a functional assay to test for any intrinsic agonist activity.

References

Identifying potential off-target effects of Telenzepine at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Telenzepine, with a specific focus on identifying and understanding potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the muscarinic acetylcholine M1 receptor.[1][2][3] Its high affinity for the M1 receptor is responsible for its principal pharmacological effects, such as the inhibition of gastric acid secretion.[2][4]

Q2: What is the known selectivity profile of this compound against other muscarinic receptors?

This compound displays significant selectivity for the M1 receptor over other muscarinic receptor subtypes, particularly the M2 and M3 receptors. The (+)-enantiomer of this compound is more potent and selective than the (-)-enantiomer. Quantitative data on its binding affinities are summarized in the table below.

Q3: Are there known off-target effects of this compound at high concentrations?

While comprehensive public screening data against a broad panel of non-muscarinic receptors is limited, some studies have indicated that at high micromolar concentrations (10-100 µM), this compound can exert non-specific effects on the postsynaptic membrane. The specific molecular off-targets for these effects have not been fully characterized in the available literature.

Q4: Based on its chemical structure, what are the potential off-target families for this compound?

This compound belongs to the thienobenzodiazepine class of compounds. Other drugs with this scaffold, such as the atypical antipsychotic olanzapine, are known to interact with a wide range of receptors. Therefore, at high concentrations, it is plausible that this compound could exhibit low-affinity interactions with other G protein-coupled receptors (GPCRs), such as:

  • Serotonin (5-HT) receptors

  • Dopamine receptors

  • Adrenergic receptors

  • Histamine receptors

It is crucial for researchers using this compound at high concentrations to experimentally verify the absence of confounding off-target activity in their system of interest.

Data Presentation

Table 1: Binding Affinity and Potency of this compound at Muscarinic Receptors

Receptor SubtypeLigand/EnantiomerAssay TypePreparationK_i (nM)pA2Selectivity (fold vs. M1)
M1 This compound (racemic)BindingCalf Forebrain~0.3--
M1 This compound (racemic)BindingHuman mAChR0.94--
M1 (+)-TelenzepineFunctionalRabbit Vas Deferens-9.12-
M1 (-)-TelenzepineFunctionalRabbit Vas Deferens-6.98-
M2 This compound (racemic)BindingHuman mAChR17.8-~19
M2 (+)-TelenzepineBindingGuinea-pig Myocardium--~50-fold lower affinity than at M1
M3 This compound (racemic)----Known to bind without affecting structure

K_i_ is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower K_i_ value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols & Troubleshooting

This section provides guidance for identifying potential off-target effects of this compound in your experiments.

Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Binding

This protocol is designed to assess whether this compound competes for binding at a suspected off-target receptor.

Objective: To determine the binding affinity (K_i_) of this compound for a non-M1 receptor of interest.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A specific radioligand for the receptor of interest with a known dissociation constant (K_d_).

  • This compound stock solution.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (typically at or below its K_d_) and varying concentrations of this compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand for the target receptor).

  • Equilibrium: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the K_i_ using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Troubleshooting Guide: Radioligand Binding Assays
IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (NSB) Radioligand is "sticky" or hydrophobic. Too much membrane protein is used. Ineffective washing.Include bovine serum albumin (BSA) or a small amount of non-ionic detergent in the buffer. Reduce the amount of protein per well. Increase the number and volume of washes with ice-cold buffer.
Low Specific Binding Signal Low receptor expression in the membrane preparation. Radioligand degradation. Incorrect buffer composition (pH, ions).Use a cell line with higher receptor expression or enrich the receptor preparation. Check the age and storage of the radioligand. Optimize buffer conditions.
Poor Reproducibility Inconsistent pipetting. Temperature fluctuations during incubation. Incomplete separation of bound and free ligand.Use calibrated pipettes and ensure proper mixing. Use a temperature-controlled incubator. Ensure the filtration and washing steps are performed rapidly and consistently.
Unexpected High Affinity at a Non-Muscarinic Receptor This could be a genuine off-target effect of this compound at the high concentrations tested.Confirm the finding with an orthogonal functional assay. Test other structurally related/unrelated compounds to check for assay artifacts.
Protocol 2: Functional Assay to Assess Off-Target Activity

This protocol outlines a general approach to determine if this compound has a functional effect (agonist or antagonist) at a suspected off-target GPCR.

Objective: To evaluate the functional consequences of this compound binding to a non-M1 receptor.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the off-target receptor of interest.

  • Assay Selection: Choose a functional assay appropriate for the known signaling pathway of the receptor (e.g., cAMP assay for Gs/Gi-coupled receptors, calcium flux or IP1 accumulation assay for Gq-coupled receptors).

  • Antagonist Mode:

    • Pre-incubate the cells with a range of high concentrations of this compound.

    • Stimulate the cells with a known agonist for the off-target receptor at its EC50 concentration.

    • Measure the signaling response. A rightward shift in the agonist dose-response curve indicates competitive antagonism.

  • Agonist Mode:

    • Incubate the cells with a range of high concentrations of this compound alone.

    • Measure the signaling response. An increase or decrease in the signal (depending on the pathway) would indicate agonist or inverse agonist activity, respectively.

  • Data Analysis: Plot the response against the log of the this compound concentration to determine its potency (IC50 for antagonism, EC50 for agonism).

Troubleshooting Guide: Functional Assays
IssuePotential Cause(s)Suggested Solution(s)
"Bell-Shaped" Dose-Response Curve At high concentrations, compound precipitation, cytotoxicity, or non-specific effects can lead to a decrease in the observed signal.Visually inspect the wells for precipitation. Perform a cell viability assay in parallel to rule out cytotoxicity.
Assay Interference This compound may have intrinsic fluorescence or interfere with the assay reagents (e.g., luciferase).Run cell-free controls with this compound and the assay reagents to check for direct interference.
No Observable Effect The suspected off-target interaction may not lead to a functional response in the chosen pathway, or the binding affinity may be too low to elicit a response.Consider assays that measure different downstream signaling events (e.g., β-arrestin recruitment). Confirm binding with a radioligand assay before extensive functional testing.

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Antagonist Gq11 Gαq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ IP3->Ca2 Mobilizes from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates

Caption: Canonical Gq-coupled signaling pathway of the muscarinic M1 receptor.

Experimental_Workflow Start Start: High Concentration of this compound Shows Unexpected Effect Hypothesis Hypothesis: Off-target activity at Receptor X Start->Hypothesis BindingAssay Step 1: Competitive Binding Assay (Protocol 1) Hypothesis->BindingAssay BindingResult Binding Observed? BindingAssay->BindingResult FunctionalAssay Step 2: Functional Assay (Protocol 2) BindingResult->FunctionalAssay Yes Conclusion_Off Conclusion: Effect is likely due to other mechanisms (e.g., cytotoxicity) BindingResult->Conclusion_Off No FunctionalResult Functional Effect Observed? FunctionalAssay->FunctionalResult Conclusion_On Conclusion: This compound is an off-target ligand for Receptor X FunctionalResult->Conclusion_On Yes Conclusion_NonFunctional Conclusion: Binding is non-functional or pathway is not captured by assay FunctionalResult->Conclusion_NonFunctional No

Caption: Logical workflow for investigating potential off-target effects.

References

Preventing Telenzepine racemization during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the racemization of Telenzepine during experimental procedures. Given the stereospecific activity of its enantiomers, maintaining the chiral purity of this compound is critical for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound racemization and why is it a concern?

A1: this compound is a chiral molecule that exists as two non-superimposable mirror images, known as enantiomers or atropisomers. The (+)-enantiomer is a potent and selective M1 muscarinic antagonist, while the (-)-enantiomer is significantly less active. Racemization is the process where one enantiomer converts into the other, leading to a mixture of both. This is a concern because it can alter the compound's effective concentration and biological activity, leading to inaccurate experimental results.

Q2: How stable are the enantiomers of this compound?

A2: The enantiomers of this compound are remarkably stable due to a high energy barrier to rotation around the molecule's chiral axis. The energy barrier for this inversion is approximately 35 kcal/mol, and racemization is extremely slow, even at elevated temperatures.[1][2] For instance, the half-life for racemization at 20°C has been estimated to be around 1000 years, and it proceeds very slowly even at 90°C.[1][2][3]

Q3: Under what conditions could this compound racemization potentially occur?

A3: While highly stable, the potential for racemization, though low, increases under harsh experimental conditions. Factors that can influence racemization for chiral compounds in general include:

  • High Temperatures: Prolonged exposure to extreme heat can provide the energy needed to overcome the rotational barrier.

  • Extreme pH: Highly acidic or basic conditions can sometimes catalyze racemization.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the transition state for racemization.

  • Photochemical Decomposition: Exposure to high-energy light (e.g., UV) can potentially lead to degradation and racemization, although this is less documented for this compound specifically.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent bioactivity of this compound in assays. Potential racemization leading to a lower concentration of the active (+)-enantiomer.1. Verify Enantiomeric Purity: Analyze the enantiomeric purity of your this compound stock and working solutions using chiral HPLC (see protocol below). 2. Review Handling Procedures: Ensure that the compound has not been subjected to harsh conditions (see prevention guide below). 3. Use a Fresh Stock: If racemization is confirmed or suspected, use a fresh, unopened vial of this compound from a reputable supplier.
Unexpected peaks in chromatogram during analysis. This could indicate the presence of the other enantiomer or degradation products.1. Confirm Peak Identity: Use a certified reference standard for both the (+) and (-) enantiomers to confirm the identity of the unexpected peak. 2. Assess Degradation: If the peak does not correspond to the other enantiomer, it may be a degradation product. Review your storage and handling procedures.
Gradual loss of potency of this compound solutions over time. While unlikely due to its stability, slow racemization or degradation in solution could be a factor, especially if stored improperly.1. Prepare Fresh Solutions: For sensitive experiments, it is best practice to prepare fresh solutions of this compound from a solid stock. 2. Optimize Storage: Store solutions at recommended temperatures (typically 2-8°C or -20°C), protected from light, and in a neutral pH buffer if possible.

Experimental Protocols

Protocol 1: Chiral HPLC for Assessing Enantiomeric Purity of this compound

This protocol provides a general framework for the analysis of this compound's enantiomeric purity. Specific conditions may need to be optimized for your particular HPLC system and column.

  • Column Selection: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating atropisomers.

  • Mobile Phase Preparation: A typical mobile phase for chiral separations consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Chiralpak® IA or a similar chiral column.

    • Mobile Phase: Hexane:Ethanol (80:20 v/v) with 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = ([Area of major enantiomer - Area of minor enantiomer] / [Area of major enantiomer + Area of minor enantiomer]) x 100

Protocol 2: General Handling and Storage to Prevent Racemization
  • Storage of Solid Compound:

    • Store solid this compound in a tightly sealed container at the temperature recommended by the supplier (typically refrigerated or at room temperature).

    • Protect from light by using an amber vial or storing it in a dark place.

  • Preparation of Stock Solutions:

    • Use high-purity solvents.

    • Prepare solutions at room temperature. Avoid heating to dissolve the compound. If sonication is used, do so in a cool water bath to prevent temperature increases.

  • Storage of Solutions:

    • Store stock solutions at -20°C or -80°C for long-term storage.

    • For daily use, solutions can be stored at 2-8°C for a limited time.

    • Use buffers with a neutral pH (around 7.0) for aqueous solutions.

  • Experimental Procedures:

    • Avoid prolonged exposure of this compound-containing solutions to high temperatures.

    • Minimize exposure to strong acids or bases.

    • Protect solutions from direct light, especially UV light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Solid this compound dissolve Dissolve in appropriate solvent (e.g., Mobile Phase) start->dissolve filter Filter through 0.22 µm filter dissolve->filter inject Inject onto Chiral HPLC filter->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for assessing this compound's enantiomeric purity.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Assess Enantiomeric Purity (Chiral HPLC) start->check_purity is_pure Is Purity >99%? check_purity->is_pure other_factors Investigate other experimental variables (e.g., assay conditions, reagents) is_pure->other_factors Yes review_handling Review Handling & Storage Procedures is_pure->review_handling No fresh_stock Use a fresh stock of this compound review_handling->fresh_stock

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Troubleshooting slow dissociation rate of [3H]Telenzepine in binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during radioligand binding assays with [3H]Telenzepine, particularly focusing on its characteristic slow dissociation rate.

Frequently Asked Questions (FAQs)

Q1: Why is the dissociation of [3H]this compound from muscarinic receptors so slow?

A1: The slow dissociation rate is an intrinsic kinetic property of this compound, especially its (+)-enantiomer, at M1 muscarinic receptors.[1][2] This high-affinity binding and slow off-rate contribute to its long-lasting pharmacological effects.[1] Studies have shown that the dissociation of (+)-Telenzepine from M1 receptors can have a half-life of several hours.[1][3]

Q2: How does the slow dissociation rate of [3H]this compound impact my binding assay?

A2: The slow dissociation kinetics can significantly affect several aspects of your assay:

  • Time to Reach Equilibrium: Longer incubation times are necessary to ensure the binding reaction reaches equilibrium.

  • Washing Steps: While the slow off-rate can be advantageous in minimizing the loss of specifically bound radioligand during washing, it also means that non-specifically bound ligand may be more difficult to remove.

  • Competition Assays: In competition binding assays, the slow dissociation of [3H]this compound can lead to an underestimation of the affinity of competing unlabeled ligands, especially if the incubation time is insufficient for equilibrium to be established between all three components (receptor, radioligand, and competitor).

Q3: What are the typical binding affinities (Ki) of this compound for different muscarinic receptor subtypes?

A3: this compound is known to be a selective M1 muscarinic antagonist. Its binding affinity varies between receptor subtypes.

Receptor SubtypeKi (nM)
M1 mAChR0.94
M2 mAChR17.8

Note: These values are indicative and can vary depending on the experimental conditions and tissue/cell preparation used.

Troubleshooting Guide

This section addresses specific issues you might encounter during your [3H]this compound binding assays.

Issue 1: High Non-Specific Binding (NSB)

  • Potential Cause: Insufficient washing, inappropriate buffer composition, or issues with the radioligand itself. Hydrophobic interactions can also contribute to high NSB.

  • Troubleshooting Steps:

    • Optimize Washing: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

    • Adjust Buffer Composition: Include bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions.

    • Filter Pre-treatment: Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.

    • Reduce Tissue/Membrane Concentration: Titrate the amount of membrane protein in your assay to find the optimal concentration that gives a good specific binding signal without excessive NSB.

Issue 2: Low Specific Binding Signal

  • Potential Cause: Receptor degradation, insufficient incubation time, or problems with the radioligand concentration or specific activity.

  • Troubleshooting Steps:

    • Ensure Receptor Integrity: Confirm the presence and quality of your receptor preparation using methods like Western blotting.

    • Increase Incubation Time: Due to the slow association and dissociation kinetics of [3H]this compound, ensure you are incubating your assay for a sufficient duration to reach equilibrium. This may require preliminary kinetic experiments to determine the optimal time.

    • Verify Radioligand Concentration: Accurately determine the concentration and specific activity of your [3H]this compound stock.

    • Optimize Receptor Concentration: Ensure you are using an adequate amount of receptor to detect a specific binding signal.

Issue 3: Inconsistent or Irreproducible Results

  • Potential Cause: Pipetting errors, temperature fluctuations, or non-equilibrium conditions.

  • Troubleshooting Steps:

    • Standardize Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions across all experiments.

    • Ensure Equilibrium: As mentioned previously, due to the slow kinetics, it is crucial to confirm that your assay has reached equilibrium.

    • Careful Pipetting: Use calibrated pipettes and consistent techniques to minimize variability.

Experimental Protocols

1. Dissociation Rate (k_off) Determination

This experiment measures the rate at which [3H]this compound dissociates from the receptor.

  • Protocol:

    • Incubate your membrane preparation with [3H]this compound at a concentration near its Kd until equilibrium is reached.

    • Initiate dissociation by one of the following methods:

      • "Infinite" Dilution: Dilute the incubation mixture at least 100-fold with ice-cold buffer.

      • Addition of Excess Unlabeled Ligand: Add a high concentration of a suitable unlabeled muscarinic antagonist (e.g., atropine or unlabeled this compound) to prevent re-binding of the radioligand.

    • At various time points, filter the samples and wash them quickly with ice-cold buffer.

    • Quantify the amount of bound radioligand at each time point using liquid scintillation counting.

    • Plot the natural logarithm of the specific binding versus time. The slope of this line will be the negative of the dissociation rate constant (k_off).

2. Association Rate (k_on) Determination

This experiment measures the rate at which [3H]this compound binds to the receptor.

  • Protocol:

    • Initiate the binding reaction by adding [3H]this compound to the membrane preparation.

    • At various time points, terminate the reaction by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of bound radioligand at each time point.

    • The observed association rate (k_obs) can be determined by fitting the data to a one-phase association equation.

    • The association rate constant (k_on) can then be calculated using the equation: k_on = (k_obs - k_off) / [L], where [L] is the concentration of the radioligand.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Membranes) add_reagents Add Reagents to Assay Tubes prep_reagents->add_reagents prep_filters Pre-soak Filters filtration Rapid Filtration prep_filters->filtration incubate Incubate to Equilibrium (Consider Slow Kinetics) add_reagents->incubate incubate->filtration washing Wash with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (Calculate Specific Binding) counting->data_analysis

Caption: General workflow for a [3H]this compound radioligand binding assay.

troubleshooting_logic start Problem Encountered high_nsb High Non-Specific Binding? start->high_nsb low_signal Low Specific Binding? high_nsb->low_signal No solution_nsb Optimize Washing Adjust Buffer (BSA) Pre-treat Filters (PEI) Reduce Membrane Conc. high_nsb->solution_nsb Yes inconsistent Inconsistent Results? low_signal->inconsistent No solution_signal Check Receptor Integrity Increase Incubation Time Verify Radioligand Conc. Optimize Receptor Conc. low_signal->solution_signal Yes solution_inconsistent Standardize Conditions Ensure Equilibrium Check Pipetting inconsistent->solution_inconsistent Yes end Problem Resolved inconsistent->end No/Other solution_nsb->end solution_signal->end solution_inconsistent->end

Caption: Troubleshooting flowchart for common issues in [3H]this compound binding assays.

References

Technical Support Center: Managing Telenzepine-Induced Side Effects in Conscious Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with Telenzepine administration in conscious animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective M1 muscarinic acetylcholine receptor antagonist.[1][2][3] It is a tricyclic thienobenzodiazepine derivative that is structurally similar to pirenzepine but exhibits higher potency.[4][5] Its primary mechanism of action involves competitively blocking the binding of acetylcholine to M1 muscarinic receptors, which are predominantly found in the cerebral cortex, hippocampus, and sympathetic ganglia. This blockade inhibits the downstream signaling pathways associated with M1 receptor activation.

Q2: What are the most common side effects of this compound observed in conscious animal studies?

The most frequently reported side effects are a direct consequence of its anticholinergic properties and include:

  • Antisialagogue effect (Dry Mouth): Reduced or inhibited salivation is a prominent, dose-dependent side effect.

  • Cardiovascular Effects: Tachycardia (increased heart rate) is observed, particularly at higher doses.

  • Gastrointestinal Effects: Delayed gastric emptying and prolonged oro-cecal transit time have been reported.

  • Central Nervous System (CNS) Effects: While this compound has limited ability to cross the blood-brain barrier, some CNS effects like altered locomotor activity may be observed, especially at higher concentrations.

Q3: How can I minimize the side effects of this compound in my animal studies?

Minimizing side effects is crucial for animal welfare and data integrity. Key strategies include:

  • Dose Optimization: Conduct pilot studies to determine the minimum effective dose for your desired therapeutic effect with the least number of side effects.

  • Route of Administration: The route of administration can influence the pharmacokinetic profile and side effect intensity. Consider the most appropriate route (e.g., oral, intravenous) for your experimental goals.

  • Acclimatization and Handling: Proper acclimatization of animals to the experimental procedures and gentle handling can reduce stress, which can exacerbate certain physiological responses.

  • Supportive Care: For anticipated side effects like reduced salivation, providing access to softened food or hydration gels can mitigate discomfort.

Troubleshooting Guides

Problem 1: Excessive Dry Mouth and Dehydration

Symptoms:

  • Visible dryness of the oral cavity.

  • Difficulty in swallowing or consuming food.

  • Pawing at the mouth.

  • Weight loss due to reduced food and water intake.

Potential Causes:

  • High dose of this compound leading to significant M1 and potentially M3 receptor blockade in salivary glands.

  • Individual animal sensitivity.

Troubleshooting Workflow:

start Observe Excessive Dry Mouth check_dose Is the dose of this compound in the high range? start->check_dose reduce_dose Consider reducing the dose if therapeutically feasible. check_dose->reduce_dose Yes supportive_care Provide supportive care: - Soft, palatable, and moist food. - Hydrogel packs for hydration. - Monitor body weight and hydration status daily. check_dose->supportive_care No reduce_dose->supportive_care monitor Monitor for improvement in clinical signs. supportive_care->monitor consult_vet Consult with a veterinarian for further management if signs persist or worsen. monitor->consult_vet No Improvement

Caption: Troubleshooting workflow for managing excessive dry mouth.

Problem 2: Significant Cardiovascular Changes (Tachycardia)

Symptoms:

  • Heart rate consistently elevated above the normal baseline for the species and strain.

  • Potential for arrhythmias at very high doses.

Potential Causes:

  • Blockade of M1 receptors in sympathetic ganglia can lead to an increase in heart rate.

  • High doses of this compound may have off-target effects on other muscarinic receptor subtypes, although it is M1 selective.

Troubleshooting Workflow:

start Observe Significant Tachycardia confirm_baseline Confirm baseline heart rate was established prior to dosing. start->confirm_baseline assess_dose Is the this compound dose at the higher end of the reported range? confirm_baseline->assess_dose lower_dose Lower the dose for subsequent experiments if possible. assess_dose->lower_dose Yes telemetry Utilize continuous telemetric monitoring to assess the duration and severity of the tachycardia. assess_dose->telemetry No lower_dose->telemetry consider_alternatives If tachycardia is severe and persistent, consider alternative M1 antagonists with a different cardiovascular side effect profile. telemetry->consider_alternatives Tachycardia is severe/persistent consult Consult with institutional veterinarians and/or a pharmacologist. telemetry->consult Data interpretation needed consider_alternatives->consult

Caption: Troubleshooting workflow for managing cardiovascular side effects.

Data Presentation

Table 1: Dose-Dependent Effects of Oral this compound on Salivation in Humans

This compound DoseMean Salivary Output (g/3h)% Inhibition vs. Placebo
Placebo156 ± 45-
2 mg88 ± 2843.6%
3 mg95 ± 3939.1%
5 mg39 ± 1375.0%

Data from a study in healthy male subjects.

Table 2: Dose-Dependent Effects of Intravenous this compound on Heart Rate in Conscious Dogs

This compound Dose (nmol/kg/h)Mean Heart Rate (beats/min)Change from Baseline
Baseline66 ± 3.1-
24377.1 ± 3.9+11.1

Data from a study in conscious dogs with a gastric fistula.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Rats

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or magnetic stirrer

  • Weighing scale

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult rats)

  • Syringes

Procedure:

  • Calculate the required amount of this compound and vehicle: Based on the desired dose (mg/kg) and the average weight of the rats, calculate the total amount of this compound needed. The dosing volume for rats is typically 5-10 mL/kg.

  • Prepare the vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.

  • Prepare the this compound suspension:

    • Weigh the calculated amount of this compound powder.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.

  • Oral Gavage Administration:

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.

    • Insert the gavage needle gently into the esophagus.

    • Administer the this compound suspension slowly and steadily.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress immediately after administration and at regular intervals.

Protocol 2: Preparation and Intravenous Administration of this compound in Conscious Dogs

Materials:

  • This compound powder

  • Vehicle: Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Catheters for intravenous access

  • Infusion pump

  • Syringes

Procedure:

  • Catheter Placement: Prior to the experiment, have a trained professional place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).

  • Prepare the this compound solution:

    • Calculate the required concentration of this compound based on the desired dose and infusion rate.

    • Dissolve the weighed this compound powder in sterile saline.

    • Vortex the solution until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm filter into a sterile syringe.

  • Intravenous Infusion:

    • Acclimatize the dog to the experimental setup.

    • Connect the syringe containing the this compound solution to the infusion pump and the catheter.

    • Administer the solution as a continuous infusion at the predetermined rate.

    • Monitor the dog continuously for any adverse reactions, particularly changes in heart rate and behavior.

Mandatory Visualizations

M1 Muscarinic Receptor Signaling Pathway

When this compound, an M1 antagonist, binds to the M1 receptor, it blocks the binding of acetylcholine (ACh) and inhibits the following signaling cascade:

cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq Gq protein M1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1_Receptor Activates This compound This compound This compound->M1_Receptor Blocks ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC_activation Cellular_Response Cellular Response PKC_activation->Cellular_Response

Caption: Simplified M1 muscarinic receptor signaling pathway and the inhibitory action of this compound.

References

How to avoid Telenzepine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Telenzepine precipitation in aqueous solutions during experimental procedures.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues leading to this compound precipitation and provides systematic solutions.

Problem Potential Cause Recommended Solution
Precipitation upon increasing pH This compound is a weakly basic drug. Its solubility decreases significantly as the pH of the aqueous solution increases above its pKa.Maintain the pH of the solution at least 2 pH units below the pKa of this compound. For this compound, the estimated pKa is around 8.2 (based on its structurally similar analog, pirenzepine). Therefore, keeping the pH below 6.2 is advisable. Use a suitable buffer system to maintain a stable pH.
Precipitation after dissolving in organic solvent and adding to aqueous buffer (solvent-shift) Rapid change in solvent polarity upon adding the organic stock solution to the aqueous phase can cause the drug to crash out of solution.1. Reduce the concentration of the organic stock solution. 2. Add the organic stock solution to the aqueous buffer slowly and with vigorous stirring. 3. Consider using a co-solvent system. Gradually increase the proportion of the aqueous phase. 4. Incorporate a precipitation inhibitor in the aqueous phase before adding the this compound stock solution.
Precipitation over time, even at acidic pH The solution may be supersaturated, a metastable state that can lead to precipitation over time. This can be influenced by temperature fluctuations or the presence of nucleation sites.1. Prepare fresh solutions before use. 2. Filter the solution through a 0.22 µm filter to remove any potential nucleation sites. 3. Include a precipitation inhibitor in the formulation to maintain the supersaturated state. 4. Store solutions at a constant temperature.
Inconsistent solubility results Variability in experimental conditions such as temperature, pH measurement, and equilibration time.1. Ensure precise temperature control during the experiment (e.g., 37 ± 1 °C). 2. Calibrate the pH meter before each use. 3. Allow sufficient time for the solution to reach equilibrium. For solubility studies, this can be 24-48 hours.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound dihydrochloride in water?

A1: The aqueous solubility of this compound dihydrochloride has been reported to be between 44.34 mg/mL (100 mM) and 62.5 mg/mL (140.96 mM). The higher value may require sonication and warming to 60°C to achieve complete dissolution.

Q2: Why does my this compound solution precipitate when I adjust the pH for my cell culture experiment?

A2: this compound is a weakly basic compound. As you increase the pH of the solution towards and above its pKa (estimated to be around 8.2), the equilibrium shifts towards the un-ionized, less soluble form, causing it to precipitate.

Q3: How can I prepare a stable, higher concentration stock solution of this compound?

A3: For a concentrated stock solution, it is often recommended to use a non-aqueous solvent like DMSO. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.1% to avoid solvent toxicity. Always add the DMSO stock to your aqueous media slowly and with good mixing.

Q4: What are precipitation inhibitors and how do they work for this compound?

A4: Precipitation inhibitors are excipients, often polymers, that can help maintain a drug in a supersaturated state in a solution. For a weakly basic drug like this compound, which may precipitate upon a pH shift (e.g., moving from an acidic to a more neutral environment), these inhibitors can delay or prevent the formation of drug crystals. This is often referred to as the "parachute" in the "spring and parachute" model of drug dissolution and absorption.

Q5: Which precipitation inhibitors are recommended for weakly basic drugs like this compound?

A5: Common and effective precipitation inhibitors for weakly basic drugs include polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose acetate succinate (HPMCAS). The choice and concentration of the inhibitor often require experimental optimization for a specific formulation.

Data Presentation

Estimated pH-Solubility Profile of this compound

The following table provides an estimated solubility of this compound at different pH values, calculated using the Henderson-Hasselbalch equation. This is based on an estimated intrinsic solubility (S₀) and an estimated pKa of 8.2 (based on the similar molecule, pirenzepine). This data is theoretical and should be confirmed experimentally.

pHEstimated Solubility (µg/mL)
2.0> 10,000
4.0> 10,000
6.0> 10,000
7.0~ 1600
7.4~ 400
8.0~ 63
8.2~ 32
9.0~ 5
10.0~ 0.5

Assumptions: Intrinsic solubility (S₀) of the free base is assumed to be low (e.g., 1 µg/mL). The solubility increases significantly at pH values below the pKa due to the formation of the more soluble protonated species.

Common Precipitation Inhibitors for Weakly Basic Drugs
InhibitorTypeTypical Concentration Range (% w/v)
Hydroxypropyl Methylcellulose (HPMC)Polymer0.1 - 1.0
Polyvinylpyrrolidone (PVP)Polymer0.5 - 5.0
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)Polymer0.1 - 1.0
Soluplus®Copolymer0.5 - 2.0
Poloxamers (e.g., Pluronic® F127)Surfactant0.1 - 1.0

Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile of this compound

Objective: To experimentally determine the equilibrium solubility of this compound across a range of pH values.

Materials:

  • This compound dihydrochloride

  • Buffer solutions (pH 2.0, 4.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0)

  • Deionized water

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a suitable column for this compound analysis

  • Calibrated pH meter

Methodology:

  • Prepare a series of buffer solutions covering the desired pH range.

  • Add an excess amount of this compound dihydrochloride to each buffer solution in separate vials to ensure a saturated solution.

  • Place the vials on an orbital shaker set at a constant temperature (e.g., 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, visually confirm the presence of undissolved solid in each vial.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Measure the pH of the filtrate to confirm the final pH of the saturated solution.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Perform each measurement in triplicate.

Protocol 2: Evaluation of Precipitation Inhibitors

Objective: To assess the effectiveness of different polymers in preventing this compound precipitation upon a pH shift.

Materials:

  • This compound dihydrochloride

  • 0.01 N HCl (pH 2.0)

  • Phosphate buffer (pH 7.4)

  • Precipitation inhibitors (e.g., HPMC, PVP, HPMCAS)

  • Magnetic stirrer

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Prepare a stock solution of this compound in 0.01 N HCl.

  • Prepare separate phosphate buffer solutions (pH 7.4) containing different concentrations of the selected precipitation inhibitors. Also, prepare a control buffer without any inhibitor.

  • Initiate the experiment by adding a small volume of the this compound stock solution to the phosphate buffer (with and without inhibitors) under constant stirring. This simulates the pH shift from the stomach to the intestine.

  • Monitor the concentration of dissolved this compound over time. This can be done by taking samples at regular intervals, filtering them, and analyzing the filtrate by UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of dissolved this compound versus time for each condition to evaluate the extent and rate of precipitation and the effectiveness of each inhibitor.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor (M1R). The canonical signaling pathway for M1R involves its coupling to Gq/11 G-proteins. The following diagram illustrates this pathway.

M1_Signaling_Pathway ACh Acetylcholine (ACh) (Agonist) M1R M1 Muscarinic Receptor (M1R) ACh->M1R Binds This compound This compound (Antagonist) This compound->M1R Blocks Gq Gq Protein (α, β, γ subunits) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Releases Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., decreased gastric acid secretion) PKC->Cellular_Response Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow: Evaluating Precipitation Inhibitors

The following diagram outlines the workflow for testing the efficacy of precipitation inhibitors for this compound.

Precipitation_Inhibitor_Workflow prep_tel Prepare this compound Stock in 0.01 N HCl (pH 2.0) ph_shift Simulate pH Shift: Add this compound stock to each buffer with stirring prep_tel->ph_shift prep_buffers Prepare pH 7.4 Buffers: - Control (no inhibitor) - With Inhibitor A - With Inhibitor B - ... prep_buffers->ph_shift sampling Collect Samples at Time Intervals ph_shift->sampling analysis Filter and Analyze Dissolved this compound (HPLC or UV-Vis) sampling->analysis data_plot Plot Concentration vs. Time analysis->data_plot evaluation Evaluate Inhibitor Effectiveness data_plot->evaluation

Validation & Comparative

Potency at M1 Muscarinic Receptors: A Comparative Analysis of Telenzepine, Pirenzepine, and Atropine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison reveals telenzepine as a highly potent and selective antagonist for the M1 muscarinic acetylcholine receptor, exhibiting greater potency than pirenzepine and comparable to the non-selective antagonist, atropine. This guide provides a comprehensive overview of their relative potencies, supported by experimental data and detailed methodologies for researchers in pharmacology and drug development.

The M1 muscarinic acetylcholine receptor, a key player in the central nervous system and peripheral tissues, is a critical target for therapeutic intervention in various neurological and secretory disorders. The development of selective antagonists for this receptor subtype has been a significant focus of research. This guide compares the potency of three prominent muscarinic antagonists: this compound, pirenzepine, and the classical non-selective antagonist, atropine, at the M1 receptor.

Quantitative Comparison of Receptor Binding Affinity and Functional Potency

CompoundBinding Affinity (Ki) at M1 Receptor (nM)Functional Antagonist Potency (pA2) at M1 Receptor
This compound ~0.3 - 1~7.96
Pirenzepine ~8 - 20~6.81
Atropine ~1 - 2Not consistently reported in direct comparison

Note: The Ki and pA2 values are compiled from various sources and should be considered representative rather than absolute, as experimental conditions can influence these values. The primary takeaway is the relative potency.

Experimental evidence consistently indicates that this compound is significantly more potent than pirenzepine at M1 receptors. Studies have reported this compound to be anywhere from 3 to 25 times more potent than pirenzepine, depending on the experimental model and endpoint measured[1][2]. Furthermore, some studies have found this compound to be equipotent with atropine at M1 receptors[3][4]. Atropine, a non-selective muscarinic antagonist, exhibits high affinity for all five muscarinic receptor subtypes.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R binds Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The determination of binding affinities and functional potencies of these antagonists relies on well-established in vitro pharmacological assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor. A radiolabeled ligand with known high affinity for the M1 receptor (e.g., [³H]-N-methylscopolamine or [³H]-pirenzepine) is incubated with a preparation of cells or tissues expressing the M1 receptor. The unlabeled antagonists (this compound, pirenzepine, or atropine) are added at increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, a measure of the antagonist's binding affinity, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source M1 Receptor Source (e.g., cell membranes) Incubation Incubate Receptor Source, Radioligand, and Antagonist Receptor_Source->Incubation Radioligand Radioligand (e.g., [³H]-NMS) Radioligand->Incubation Antagonist Unlabeled Antagonist (this compound, Pirenzepine, Atropine) Antagonist->Incubation Separation Separate Bound and Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (e.g., scintillation counting) Separation->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Phosphoinositide Turnover Assay

This functional assay measures the ability of an antagonist to inhibit the signaling cascade initiated by an agonist. Cells expressing M1 receptors are pre-labeled with a radioactive precursor of phosphoinositides, such as [³H]-myo-inositol. The cells are then stimulated with a muscarinic agonist (e.g., carbachol) in the presence of increasing concentrations of the antagonist (this compound, pirenzepine, or atropine). The accumulation of radiolabeled inositol phosphates, a product of PLC activity, is then measured. The concentration of the antagonist that inhibits 50% of the agonist-induced inositol phosphate accumulation is the IC50 value.

PI_Turnover_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture M1 Receptor- Expressing Cells Labeling Pre-label cells with [³H]-myo-inositol Cell_Culture->Labeling Antagonist_Incubation Incubate with Antagonist (this compound, Pirenzepine, Atropine) Labeling->Antagonist_Incubation Agonist_Stimulation Stimulate with Muscarinic Agonist (e.g., Carbachol) Antagonist_Incubation->Agonist_Stimulation Lysis Lyse Cells and Stop Reaction Agonist_Stimulation->Lysis IP_Separation Separate Inositol Phosphates (IPs) (e.g., chromatography) Lysis->IP_Separation Quantification Quantify Radioactivity in IP fraction IP_Separation->Quantification Dose_Response_Curve Generate Dose-Response Curve Quantification->Dose_Response_Curve IC50_Determination Determine IC50 Dose_Response_Curve->IC50_Determination

Caption: Phosphoinositide Turnover Assay Workflow.

References

Assessing Telenzepine's GPCR Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Telenzepine's cross-reactivity profile with a focus on non-muscarinic G-protein coupled receptors (GPCRs). This compound is a potent and selective antagonist of the muscarinic acetylcholine M1 receptor.[1] Understanding its interaction with other GPCRs is crucial for a comprehensive safety and efficacy evaluation.

While extensive data confirms this compound's high affinity for the M1 receptor, a publicly available, comprehensive screening of its binding against a broad panel of non-muscarinic GPCRs is limited. The following data and protocols are compiled from existing literature to provide a comparative overview based on available information.

Data Presentation: this compound Binding Affinities

Receptor SubtypeLigandK_i_ (nM)SpeciesAssay TypeReference
Muscarinic Receptors
Muscarinic M1This compound0.94HumanRadioligand Binding--INVALID-LINK--
Muscarinic M2This compound17.8HumanRadioligand Binding--INVALID-LINK--
Muscarinic M3This compoundBinds, but specific K_i_ not consistently reportedVariousRadioligand Binding--INVALID-LINK--
Representative Non-Muscarinic GPCRs
Adrenergic α1AThis compoundN/AN/AN/AN/A
Adrenergic β2This compoundN/AN/AN/AN/A
Dopamine D2This compoundN/AN/AN/AN/A
Serotonin 5-HT2AThis compoundN/AN/AN/AN/A
Histamine H1This compoundN/AN/AN/AN/A
Opioid μThis compoundN/AN/AN/AN/A

N/A: Data not publicly available.

Experimental Protocols

The standard method for assessing the cross-reactivity of a compound like this compound across a broad range of GPCRs is the radioligand binding assay.

Protocol: Radioligand Binding Assay for GPCR Cross-Reactivity Screening

This protocol provides a generalized procedure for competitive radioligand binding assays used to determine the binding affinity of a test compound (e.g., this compound) to a panel of GPCRs.

1. Membrane Preparation:

  • Cell lines recombinantly expressing the target GPCR are cultured and harvested.

  • Cells are lysed, and the cell membranes are isolated by centrifugation.

  • The membrane preparations are washed and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • Assays are typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a specific high-affinity radioligand for the target GPCR.

    • A specific amount of the membrane preparation.

    • A range of concentrations of the test compound (this compound).

  • A control for non-specific binding is included, which contains a high concentration of a known, non-labeled ligand for the target receptor.

  • The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The percentage of specific binding of the radioligand is plotted against the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

GPCR_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis TestCompound Test Compound (this compound) Incubation Incubation of Compound, Membranes, and Radioligand TestCompound->Incubation GPCRPanel Panel of Non-Muscarinic GPCR Membrane Preps GPCRPanel->Incubation Radioligands Specific Radioligands Radioligands->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Experimental workflow for GPCR cross-reactivity screening.

M1_Signaling_Pathway This compound This compound M1R Muscarinic M1 Receptor This compound->M1R Antagonist Gq_11 Gq/11 M1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Signaling pathway of the muscarinic M1 receptor, the primary target of this compound.

References

A Comparative Guide to Telenzepine and Novel Selective M1 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established M1 muscarinic antagonist, Telenzepine, with novel selective M1 antagonists, focusing on their performance based on experimental data. The information is intended to assist researchers in selecting the appropriate pharmacological tools for their studies.

Introduction

Muscarinic acetylcholine receptors, particularly the M1 subtype, are critical targets in drug discovery for various neurological disorders. This compound, a tricyclic benzodiazepinone, has long been recognized for its preferential antagonism of M1 receptors. However, the quest for higher selectivity and improved pharmacological profiles has led to the development of novel M1 antagonists. This guide compares the binding affinities and functional potencies of this compound with two notable novel selective M1 antagonists: VU0255035 and MK-7622.

Data Presentation

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
CompoundM1M2M3M4M5Selectivity (M2/M1)Selectivity (M3/M1)Selectivity (M4/M1)Selectivity (M5/M1)
This compound 0.94[1]17.8[1]4.7 (pKi 8.33)¹15.1 (pKi 7.82)¹9.8 (pKi 8.01)¹18.95.016.110.4
VU0255035 14.87>10,000²>10,000²>10,000²>10,000²>672>672>672>672

¹ Ki values for M3, M4, and M5 for this compound were calculated from pKi values from a study by Buckley et al., 1989, for comparative purposes. ² For VU0255035, IC50 values were reported to be >10,000 nM for M2-M5 in a functional assay, indicating very low affinity[1]. The Ki value for M1 is from a radioligand binding assay.

Table 2: Comparative Functional Antagonist Potency
CompoundAssay TypeCell Line/TissueM1 PotencyM2 PotencyM3 Potency
This compound Inhibition of bethanechol-induced acid secretionIsolated rat gastric funduspA2 = 7.96--
Inhibition of electrically induced twitch contractionsIsolated rabbit vas deferenspA2 = 9.12 ((+)-isomer)--
Antagonism of acetylcholine-induced contractionsRat urinary bladderpA2 = 6.23--
VU0255035 Calcium Mobilization (inhibition of ACh response)CHO cellsIC50 = 132.6 nMIC50 > 10,000 nMIC50 > 10,000 nM
MK-7622 Calcium Mobilization (Positive Allosteric Modulator)CHO-M1 cellsPAM EC50 = 16 nM--
Calcium Mobilization (Agonist activity)CHO-M1 cellsAgo EC50 = 2930 nM--

Mechanism of Action and Signaling Pathways

This compound and VU0255035 are competitive orthosteric antagonists, meaning they bind to the same site as the endogenous ligand acetylcholine, thereby blocking its action. In contrast, MK-7622 is a positive allosteric modulator (PAM), which binds to a different site on the receptor and enhances the effect of acetylcholine. Interestingly, MK-7622 also exhibits some direct agonist activity at higher concentrations.

The M1 muscarinic receptor primarily couples through Gq/11 proteins. Upon activation, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse ACh Acetylcholine ACh->M1R Activates This compound This compound / VU0255035 (Antagonist) This compound->M1R Blocks

Caption: M1 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This protocol is a generalized procedure for determining the binding affinity of a compound for muscarinic receptors.

Radioligand_Binding_Workflow A Prepare Membranes (Expressing M1-M5 receptors) B Incubate Membranes with Radioligand (e.g., [³H]-NMS) and varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (via filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 determination and Cheng-Prusoff conversion to Ki) D->E

Caption: Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA).

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of the unlabeled test compound (e.g., this compound or a novel antagonist).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine) and subtracted from the total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the M1 muscarinic receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and probenecid (to prevent dye leakage). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Addition: The dye-loading solution is removed, and the cells are washed. The test antagonist is then added at various concentrations and pre-incubated for a specific period.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before an agonist (e.g., acetylcholine or carbachol) is added to stimulate the M1 receptors. The fluorescence intensity is then monitored over time to measure the change in intracellular calcium concentration.

  • Data Analysis: The antagonist's potency is determined by measuring the inhibition of the agonist-induced calcium response. The concentration of the antagonist that produces 50% of the maximal inhibition (IC50) is calculated using a four-parameter logistic equation. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.

Conclusion

This compound remains a valuable M1-selective antagonist, demonstrating good potency for the M1 receptor. However, novel antagonists such as VU0255035 offer significantly improved selectivity, with minimal to no activity at other muscarinic receptor subtypes. This high selectivity makes VU0255035 a superior tool for studies requiring precise M1 receptor blockade without confounding effects from other muscarinic receptors. MK-7622 represents a different class of M1 modulator, a positive allosteric modulator, which can be useful for studying the potentiation of endogenous cholinergic signaling. The choice between these compounds will ultimately depend on the specific requirements of the research, with this compound being a well-characterized, potent option and the novel antagonists providing enhanced selectivity or a different mechanism of action.

References

Telenzepine vs. Pirenzepine: An In-Vivo Efficacy Comparison on Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of telenzepine and pirenzepine, two selective M1 muscarinic receptor antagonists, in the inhibition of gastric acid secretion. The information presented is collated from multiple preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound consistently demonstrates significantly higher potency than pirenzepine in inhibiting gastric acid secretion across a range of animal models and in human subjects.[1][2][3][4][5] On a molar basis, this compound's potency has been reported to be 4 to 10 times greater than pirenzepine in animal studies and at least 25 times greater in humans. Furthermore, this compound exhibits a longer duration of action in some preclinical models. Both drugs act as selective antagonists of M1 muscarinic receptors, a key pathway in the neural stimulation of gastric acid.

Quantitative Data Comparison

The following tables summarize the quantitative data from various in vivo studies, highlighting the comparative efficacy of this compound and pirenzepine.

Table 1: Comparative Potency in Animal Models

Animal ModelStimulantPotency of this compound relative to PirenzepineReference
Conscious Gastric Fistula CatBethanechol, Pentagastrin, Dimaprit3 to 10 times more potent
Dogs (Gastric Fistula and Heidenhain Pouch)Pentagastrin, Bethanechol, Sham-feeding, Feeding5 to 9 times more potent
Conscious Dogs (Intact Stomach)PentagastrinOver 4.7 times more potent (molar basis)
Rat (Ghosh-Schild, Chronic Fistula, Modified Shay)Carbachol, Basal SecretionMore potent (intravenous and oral)
Rabbit Fundic Glands, Perfused Mouse/Rat Stomach, Rat/Dog Gastric FistulaVarious4 to 10 times more potent

Table 2: Efficacy in Human Clinical Trials

Study DesignStimulantDrug and DoseMean Acid Inhibition (%)Reference
Placebo-controlled, double-blind, randomizedPeptonePirenzepine 50 mg (oral)37%
This compound 2 mg (oral)48%
This compound 3 mg (oral)61%
This compound 5 mg (oral)64%

Signaling Pathway and Mechanism of Action

This compound and pirenzepine are selective antagonists of the M1 muscarinic acetylcholine receptor. In the context of gastric acid secretion, vagal nerve stimulation leads to the release of acetylcholine (ACh), which acts on M1 receptors on enterochromaffin-like (ECL) cells. This stimulation triggers the release of histamine, which in turn binds to H2 receptors on parietal cells, leading to the secretion of gastric acid. By blocking the M1 receptor, both this compound and pirenzepine interrupt this signaling cascade, thereby reducing histamine release and subsequent acid secretion.

G cluster_0 Neural Stimulation cluster_1 Cellular Signaling cluster_2 Parietal Cell Action cluster_3 Pharmacological Intervention Vagus Vagus Nerve ACh Acetylcholine (ACh) Vagus->ACh releases M1R M1 Receptor ACh->M1R binds to ECL ECL Cell Histamine Histamine ECL->Histamine releases H2R H2 Receptor Histamine->H2R binds to Parietal Parietal Cell Acid Gastric Acid (H+) Parietal->Acid secretes Drugs This compound / Pirenzepine Drugs->M1R antagonize

Mechanism of M1 Receptor Antagonists in Gastric Acid Inhibition

Experimental Protocols

The following are representative experimental protocols from the cited literature for the in vivo assessment of gastric acid secretion.

Ghosh-Schild Rat Model

This model is utilized to assess the antisecretory activity of compounds against a continuous infusion of a secretagogue.

  • Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water. Anesthesia is induced, and the trachea is cannulated. The stomach is exposed via a midline incision, and a double-lumen cannula is inserted through the forestomach and secured.

  • Stomach Perfusion: The stomach is continuously perfused with saline at a constant rate. The perfusate is collected at regular intervals (e.g., 15 minutes) to measure acid output.

  • Stimulation of Acid Secretion: A continuous intravenous infusion of a secretagogue, such as carbachol, is administered to induce a sustained level of gastric acid secretion.

  • Drug Administration: Once a stable plateau of acid secretion is achieved, the test compound (this compound or pirenzepine) is administered intravenously or intraduodenally.

  • Measurement of Acid Output: The collected perfusate samples are titrated with a standardized NaOH solution to determine the acid concentration and calculate the total acid output. The inhibitory effect of the drug is expressed as the percentage reduction in acid output compared to the pre-treatment plateau.

G A Fasted Rat Preparation & Anesthesia B Stomach Cannulation & Perfusion Setup A->B C Initiate Continuous IV Infusion of Secretagogue (e.g., Carbachol) B->C D Collect Perfusate Samples at Intervals to Establish Baseline Acid Secretion C->D E Administer Test Compound (this compound or Pirenzepine) IV D->E F Continue Perfusate Collection at Regular Intervals E->F G Titrate Collected Samples to Determine Acid Output F->G H Calculate % Inhibition of Acid Secretion G->H

Experimental Workflow for the Ghosh-Schild Rat Model

Conscious Gastric Fistula Dog Model

This model allows for the study of gastric secretion in conscious animals, providing a more physiologically relevant assessment.

  • Animal Preparation: Dogs are surgically prepared with a gastric fistula, allowing for direct access to the stomach contents. A recovery period is allowed post-surgery.

  • Fasting: Prior to the experiment, dogs are fasted for a specified period (e.g., 18-24 hours) with free access to water.

  • Gastric Juice Collection: On the day of the experiment, the fistula is opened, and the stomach is washed with warm saline. Gastric juice is then collected continuously in 15-minute intervals.

  • Stimulation of Acid Secretion: Acid secretion is stimulated by various means, including intravenous infusion of pentagastrin or bethanechol, or by physiological stimuli such as sham-feeding (chewing and swallowing food which is then diverted from the esophagus) or a standard meal.

  • Drug Administration: this compound or pirenzepine is administered intravenously or orally at various doses.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration. The total acid output is calculated, and the inhibitory effect of the drug is determined by comparing the acid output during drug administration to the control response.

Conclusion

References

Comparative Analysis of Telenzepine's Antagonism at Cloned M1 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Telenzepine's antagonistic properties at cloned M1 muscarinic acetylcholine receptors against other known M1 antagonists. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Comparison of M1 Receptor Antagonists

The potency of this compound and other antagonists at the M1 receptor is commonly quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The following table summarizes the pA2 values for this compound and other selected muscarinic antagonists at M1 receptors, derived from various experimental systems.

AntagonistpA2 ValueExperimental SystemAgonist UsedReference
This compound 7.96Isolated gastric fundus from immature ratsBethanechol[1]
(+)-Telenzepine 9.12Isolated rabbit vas deferensMcN-A-343
(-)-Telenzepine 6.98Isolated rabbit vas deferensMcN-A-343
Pirenzepine 6.81Isolated gastric fundus from immature ratsBethanechol[1]
Pirenzepine 7.79Isolated rabbit vas deferensMcN-A-343
Pirenzepine 7.23 ± 0.48Human isolated colon (circular muscle)Carbachol[2]
Pirenzepine 6.87 ± 0.38Human isolated colon (longitudinal muscle)Carbachol[2]
Pirenzepine 7.06Guinea-pig gastric fundusBethanechol
Atropine 8.72 ± 0.28Human isolated colon (circular muscle)Carbachol[2]
Atropine 8.60 ± 0.08Human isolated colon (longitudinal muscle)Carbachol
Atropine 8.16Guinea-pig gastric fundusBethanechol

Experimental Protocols

The determination of antagonist potency through Schild analysis is a cornerstone of receptor pharmacology. Below is a detailed methodology for conducting a Schild analysis of this compound at cloned M1 receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.

Cell Culture and Transfection
  • Cell Line Maintenance: CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-hM1) are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: For functional assays, cells are seeded into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

Functional Assay: Phosphoinositide (PI) Hydrolysis

This assay measures the accumulation of inositol phosphates, a downstream signaling event following the activation of the Gq-coupled M1 receptor.

  • Cell Labeling: Cells are incubated overnight with a radiolabeled inositol precursor, such as myo-[³H]inositol, in an inositol-free medium to allow for its incorporation into cellular phosphoinositides.

  • Agonist Stimulation: After washing to remove unincorporated [³H]inositol, cells are pre-incubated with varying concentrations of the antagonist (this compound) for a specific period (e.g., 30 minutes) in a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Subsequently, a full agonist, such as acetylcholine or carbachol, is added at a range of concentrations to generate a concentration-response curve.

  • Assay Termination and Inositol Phosphate Separation: The incubation is stopped by the addition of a strong acid (e.g., perchloric acid). The resulting cell lysate is neutralized, and the inositol phosphates are separated from free inositol using anion-exchange chromatography.

  • Quantification: The amount of radiolabeled inositol phosphates is determined by liquid scintillation counting.

Schild Analysis
  • Data Normalization: For each antagonist concentration, the agonist concentration-response data is normalized to the basal (no agonist) and maximal agonist response.

  • EC50 Determination: The agonist EC50 (the concentration of agonist that produces 50% of the maximal response) is determined for the control (no antagonist) and for each concentration of the antagonist.

  • Dose Ratio Calculation: The dose ratio (DR) is calculated for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist.

  • Schild Plot Construction: A Schild plot is generated by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • pA2 Determination: For a competitive antagonist, the data should conform to a linear regression with a slope not significantly different from unity. The pA2 value is determined as the x-intercept of the regression line.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, a conformational change in the receptor leads to the activation of Gq/11, initiating a cascade of intracellular events.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein (αβγ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates substrates leading to ACh Acetylcholine (Agonist) ACh->M1R Binds to This compound This compound (Antagonist) This compound->M1R Blocks

Caption: M1 Muscarinic Receptor Signaling Pathway.

Schild Analysis Experimental Workflow

The following diagram outlines the key steps involved in performing a Schild analysis to determine the pA2 value of an antagonist.

Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Start Seed CHO-hM1 cells in 96-well plates Label Label cells with [³H]inositol Start->Label Preincubation Pre-incubate with Antagonist (this compound) Label->Preincubation Stimulation Stimulate with Agonist (ACh/Carbachol) Preincubation->Stimulation Termination Terminate reaction Stimulation->Termination Separation Separate Inositol Phosphates Termination->Separation Quantification Quantify radioactivity Separation->Quantification Normalization Normalize data Quantification->Normalization EC50 Determine Agonist EC50 values Normalization->EC50 DR Calculate Dose Ratios (DR) EC50->DR SchildPlot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) DR->SchildPlot pA2 Determine pA2 value SchildPlot->pA2

Caption: Experimental Workflow for Schild Analysis.

References

Validating Telenzepine's M1 Receptor Mechanism of Action: A Comparative Guide Using Knockout Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate the mechanism of action of telenzepine, a selective M1 muscarinic acetylcholine receptor antagonist. By examining studies utilizing M1 receptor knockout animal models, we can definitively attribute the pharmacological effects of this compound to its interaction with the M1 receptor. This guide will delve into the signaling pathways, present comparative data from key experiments, and provide detailed experimental protocols.

This compound and the M1 Muscarinic Receptor

This compound is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] It has been investigated for its therapeutic potential in conditions such as peptic ulcers and nocturnal asthma due to its ability to modulate gastric acid secretion and vagal nerve activity.[3][4] The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and on exocrine glands.[5] Its activation leads to a cascade of intracellular signaling events crucial for various physiological processes, including cognitive function, seizure susceptibility, and gastric acid secretion.

To unequivocally demonstrate that the effects of this compound are mediated through the M1 receptor, studies employing M1 receptor knockout mice are invaluable. These genetically engineered animals lack a functional M1 receptor, providing a clean model to observe whether the administration of this compound produces the same effects as seen in wild-type animals.

M1 Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor, upon binding with an agonist like acetylcholine, activates the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and glandular secretion. This compound, as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire downstream signaling pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds & Activates This compound This compound This compound->M1R Blocks Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation, Glandular Secretion) Ca2_release->Response PKC->Response

M1 Receptor Signaling Pathway and this compound's Point of Action.

Comparative Experimental Data: Wild-Type vs. M1 Knockout Mice

The following tables summarize key findings from studies that directly or indirectly validate this compound's M1-mediated mechanism.

Table 1: Effects of Muscarinic Antagonists on Cocaine Discrimination

This table presents direct evidence of this compound's M1-mediated action in a behavioral paradigm.

Animal ModelDrug AdministeredObserved EffectCitation
Wild-Type Mice Scopolamine (non-selective antagonist)Partially substituted for cocaine
Wild-Type Mice This compound (M1-selective antagonist)Tested in combination with cocaine
M1 Knockout Mice Scopolamine (non-selective antagonist)Cocaine-like effects were absent

This study demonstrates that the behavioral effects of a non-selective muscarinic antagonist are absent in mice lacking the M1 receptor, strongly indicating that these effects are M1-mediated. While this compound was used in the study, the most direct evidence for the M1-dependence comes from the scopolamine experiment in the knockout model.

Table 2: Pilocarpine-Induced Seizures

This table provides strong indirect evidence for this compound's mechanism. Pilocarpine is a muscarinic agonist, and its effects are known to be blocked by M1 antagonists.

Animal ModelTreatmentSeizure OutcomeCitation
Wild-Type Mice Pilocarpine (200 mg/kg)8 out of 12 mice experienced seizures
Wild-Type Mice Pilocarpine (300 mg/kg)All mice experienced multiple tonic-clonic seizures
M1 Knockout Mice Pilocarpine (200 mg/kg)No seizures observed
M1 Knockout Mice Pilocarpine (300 mg/kg)No seizures observed

The complete resistance of M1 knockout mice to pilocarpine-induced seizures indicates that the M1 receptor is essential for this effect. Given that this compound is a potent M1 antagonist, it is expected that it would prevent these seizures in wild-type mice, and its effect would be absent (as there are no seizures to prevent) in M1 knockout mice.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Pilocarpine-Induced Seizure Model

This protocol is used to assess the role of the M1 receptor in seizure generation and the efficacy of M1 antagonists.

Seizure_Protocol start Start pretreatment Pre-treat with Scopolamine Methyl Nitrate (1 mg/kg, i.p.) to reduce peripheral effects start->pretreatment wait1 Wait 30 minutes pretreatment->wait1 pilocarpine Administer Pilocarpine (e.g., 300 mg/kg, i.p.) wait1->pilocarpine observe Observe for Seizure Activity (Racine Scale) pilocarpine->observe end End of Observation observe->end

References

A Pharmacological Comparison of Telenzepine and Other Thienobenzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of telenzepine against other notable thienobenzodiazepines, primarily the atypical antipsychotic olanzapine. The focus is on receptor binding profiles, functional activity, and pharmacokinetic parameters, supported by experimental data and detailed methodologies to aid in research and development.

Introduction to Thienobenzodiazepines

Thienobenzodiazepines are a class of heterocyclic compounds characterized by a core structure where a diazepine ring is fused to a thiophene and a benzene ring.[1] This structural motif is the foundation for several pharmacologically active agents. Within this class, compounds can exhibit vastly different receptor interaction profiles and therapeutic effects. This compound, for instance, is a potent and selective M1 muscarinic antagonist used in the treatment of peptic ulcers.[2] In contrast, olanzapine is an atypical antipsychotic with a broad, multi-receptor binding profile, targeting dopamine, serotonin, muscarinic, and other receptors.[3][4] This guide elucidates these critical pharmacological distinctions.

Comparative Receptor Binding Affinities

The primary determinant of a drug's pharmacological effect is its affinity for various receptors. This compound distinguishes itself from other thienobenzodiazepines like olanzapine and the related compound clozapine by its high selectivity for the M1 muscarinic acetylcholine receptor. Olanzapine and clozapine are characterized by their engagement with a wide array of receptors, which contributes to both their therapeutic efficacy in psychosis and their side-effect profiles.[5]

The binding affinities (Ki) of these compounds for key central nervous system receptors are summarized below. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Olanzapine (Ki, nM)Clozapine (Ki, nM)
Muscarinic
M1~2.42.5 - 261.9 - 31
M2~3.718 - 4515 - 42
M3~7.513 - 257 - 42
M4~1.31.6 - 135 - 27
M5Data not widely available6 - 316 - 55
Dopamine
D1>10,00031 - 5485 - 250
D2>10,00011 - 3112 - 160
D4>10,0009 - 279 - 21
Serotonin
5-HT2A>1,0004 - 65 - 12
5-HT2C>1,000115
Histamine
H1>1,00071 - 6
Adrenergic
Alpha-1>1,00019 - 577 - 60

Note: Ki values are compiled from various sources and experimental conditions (e.g., intact vs. disrupted cells, different radioligands) and should be considered representative.

Signaling Pathways and Functional Implications

The distinct receptor profiles of this compound and olanzapine lead to different intracellular signaling cascades and physiological outcomes.

This compound: As a selective M1 antagonist, this compound's primary action is the blockade of M1 muscarinic receptors. These receptors are Gq-protein coupled and are prominent in the cerebral cortex and on gastric paracrine cells. In the stomach, M1 receptor activation by acetylcholine stimulates histamine release, which in turn promotes acid secretion from parietal cells. This compound's therapeutic effect in peptic ulcers stems from its ability to block this pathway.

Olanzapine: The "multi-receptor" profile of olanzapine results in a complex mechanism of action. Its efficacy in schizophrenia is thought to be mediated by a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. However, its affinity for other receptors, such as histamine H1 and muscarinic M3, is linked to side effects like sedation and weight gain. The activity at M4 receptors, which are Gi-protein coupled and modulate dopamine release, is an area of active investigation for novel antipsychotic development.

G_protein_signaling cluster_M1 M1 Receptor (Gq-coupled) cluster_M4 M4 Receptor (Gi-coupled) M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC This compound This compound This compound->M1 Antagonism M4 M4 Receptor Gi Gi Protein M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Olanzapine_M4 Olanzapine Olanzapine_M4->M4 Antagonism experimental_workflow cluster_prep Step 1: Membrane Preparation cluster_assay Step 2: Binding Assay cluster_quant Step 3: Separation & Quantification cluster_analysis Step 4: Data Analysis Tissue Tissue/Cell Harvest Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation & Washing Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubation (Membranes + Radioligand + Test Compound) Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Competition Curve Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

References

A Comparative Analysis of Telenzepine Enantiomer Binding Kinetics at Muscarinic M1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding kinetics of Telenzepine's enantiomers, (+)-Telenzepine and (-)-Telenzepine, at the muscarinic M1 acetylcholine receptor (M1-AChR). The data presented is supported by experimental findings from peer-reviewed studies and is intended to inform research and drug development efforts targeting muscarinic receptors.

Introduction

This compound, a potent and selective M1 muscarinic antagonist, exists as two stable enantiomers.[1] These stereoisomers exhibit significant differences in their binding affinities and kinetic profiles at M1 receptors, which has important implications for their pharmacological activity.[2][3] This guide will compare the binding kinetics of (+)-Telenzepine and (-)-Telenzepine, with pirenzepine included as a key comparator, and provide an overview of the experimental methods used to derive these findings. This compound is structurally related to pirenzepine and is noted to be 4–10 times more potent as an antisecretory agent.[4]

Comparative Binding Kinetics

The binding of this compound enantiomers to muscarinic receptors has been characterized primarily through radioligand binding assays. These studies have consistently demonstrated that the (+)-enantiomer is significantly more potent and selective for M1 receptors than the (-)-enantiomer.[2]

Table 1: Comparative Binding Affinity and Kinetics of this compound Enantiomers and Pirenzepine at M1 Muscarinic Receptors

CompoundpA2Ki (nM)t1/2 for Onset of Blockade (min)t1/2 for Dissociation (min)Enantiomeric Potency Ratio (M1)
(+)-Telenzepine 9.120.9423174~400
(-)-Telenzepine 6.98-3.00.38
Pirenzepine 7.79---

pA2 values are from functional assays in isolated rabbit vas deferens, a model for M1 receptor activity. Ki for this compound (racemic) at M1 mAChR. Kinetic data (t1/2) were determined assuming first-order kinetics for M1-receptor blockade. The enantiomeric potency ratio is based on binding assays in cortical 'M1' receptors.

The data clearly indicate that (+)-Telenzepine possesses a much higher affinity for the M1 receptor, as shown by its greater pA2 value. Furthermore, the kinetic data reveal a striking difference in the binding dynamics of the two enantiomers. (+)-Telenzepine exhibits a slow association and an extremely slow dissociation from the M1 receptor, with a half-life of 174 minutes for the end of blockade. This slow dissociation is a key factor contributing to its long-lasting pharmacological effects in vivo. In contrast, (-)-Telenzepine shows rapid association and dissociation kinetics. The stereoselectivity of the enantiomers varies, with a ratio of approximately 500 for M1 receptors in the cerebral cortex.

Experimental Protocols

The determination of binding kinetics for this compound enantiomers typically involves radioligand binding assays. These assays are crucial for defining the affinity and selectivity of compounds for receptor subtypes.

Radioligand Binding Assay (General Protocol)

A common method for determining binding affinity (Ki) and receptor density (Bmax) is through competition binding studies.

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat cerebral cortex for M1 receptors) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine or [3H]-pirenzepine) and varying concentrations of the unlabeled competitor drug (e.g., (+)-Telenzepine, (-)-Telenzepine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Kinetic Assay (Washout Experiment)

To determine the dissociation rate, a washout experiment can be performed.

  • Association: Receptor preparations are incubated with the radiolabeled ligand to allow for binding to reach equilibrium.

  • Dissociation Initiation: Dissociation is initiated by adding a high concentration of an unlabeled ligand to prevent re-binding of the radiolabeled ligand that dissociates from the receptor.

  • Sampling: At various time points, samples are filtered to separate bound from unbound radioligand.

  • Data Analysis: The decrease in receptor-bound radioactivity over time is fitted to a mono- or bi-exponential decay curve to determine the dissociation rate constant (k-off) and the half-life of dissociation (t1/2).

Signaling Pathway and Experimental Workflow

The binding of this compound enantiomers to the M1 muscarinic receptor competitively inhibits the binding of the endogenous agonist, acetylcholine. This blockade prevents the activation of the Gq/11 protein, which in turn inhibits the downstream signaling cascade involving phospholipase C (PLC) activation, inositol triphosphate (IP3) production, and subsequent intracellular calcium mobilization.

G cluster_0 M1 Receptor Signaling This compound (+)-Telenzepine / (-)-Telenzepine M1R M1 Receptor This compound->M1R Antagonist Binding ACh Acetylcholine ACh->M1R Agonist Binding Gq11 Gq/11 M1R->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Figure 1. M1 Muscarinic Receptor Signaling Pathway

The following diagram illustrates a typical experimental workflow for a competitive radioligand binding assay.

G cluster_workflow Experimental Workflow: Competitive Binding Assay prep 1. Membrane Preparation incubate 2. Incubation (Radioligand + Competitor) prep->incubate filter 3. Vacuum Filtration incubate->filter count 4. Scintillation Counting filter->count analyze 5. Data Analysis (IC50, Ki) count->analyze

Figure 2. Competitive Binding Assay Workflow

The logical relationship between the binding kinetics and the pharmacological effect is depicted below.

G cluster_logic Logical Relationship: Kinetics and Effect High_Affinity (+)-Telenzepine: High Affinity (Low Ki) Prolonged_Occupancy Prolonged Receptor Occupancy High_Affinity->Prolonged_Occupancy Slow_Dissociation Slow Dissociation (High t1/2) Slow_Dissociation->Prolonged_Occupancy Sustained_Blockade Sustained M1 Receptor Blockade Prolonged_Occupancy->Sustained_Blockade Long_Duration Long Duration of Action Sustained_Blockade->Long_Duration

Figure 3. Relationship between Binding Kinetics and Pharmacological Effect

Conclusion

The enantiomers of this compound exhibit markedly different binding kinetics at the M1 muscarinic receptor. The (+)-enantiomer is a high-affinity antagonist with a very slow dissociation rate, leading to prolonged receptor blockade and a long duration of action. In contrast, the (-)-enantiomer has lower affinity and dissociates rapidly. This stereoselectivity is a critical consideration in the development of M1-selective therapeutic agents. The experimental protocols outlined provide a basis for the continued investigation of muscarinic receptor antagonists.

References

Safety Operating Guide

Proper Disposal of Telenzepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Telenzepine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with hazardous waste regulations.

Immediate Safety Considerations

This compound is classified as a hazardous chemical with warnings for reproductive harm.[1] Therefore, all waste streams containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste.[2][3]

Key Safety Precautions:

  • Designated Area: All work with this compound, including weighing, preparing solutions, and disposal, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically compatible gloves (disposable nitrile gloves are generally adequate for incidental contact).

  • Avoid Contamination: Do not dispose of this compound waste down the drain or in regular trash containers. Prevent the release of this compound into the environment.

Step-by-Step Disposal Procedures

Due to the lack of a validated chemical deactivation or neutralization protocol for this compound, the primary method of disposal is through collection and transfer to an approved hazardous waste management facility.

Step 1: Waste Segregation and Collection

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.

  • Solid this compound Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container.

    • Place contaminated items such as weigh boats, pipette tips, and gloves into a designated, sealed plastic bag or a labeled container.

  • Liquid this compound Waste:

    • Collect aqueous and solvent-based solutions containing this compound in separate, compatible, and leak-proof containers.

    • Do not mix this compound waste with other incompatible chemical waste streams. Consult your institution's chemical incompatibility chart for guidance.

  • Contaminated Labware:

    • Disposable labware (e.g., flasks, tubes) heavily contaminated with this compound should be collected as solid hazardous waste.

    • For reusable glassware, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.

Step 2: Labeling of Waste Containers

Properly label all waste containers as soon as the first drop of waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific components and their approximate percentages if it is a mixture.

  • The date accumulation started.

  • The associated hazards (e.g., "Reproductive Toxin").

Step 3: On-Site Accumulation and Storage

Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation.

  • Keep waste containers securely closed except when adding waste.

  • Store containers in secondary containment to prevent spills.

  • Ensure the SAA is inspected weekly for leaks or deterioration of containers.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to transport hazardous waste off-site yourself.

Quantitative Data for Disposal Management

The following table summarizes key quantitative limits for the accumulation of hazardous waste, which are crucial for regulatory compliance.

ParameterLimitRegulatory Body/Guideline
Maximum Hazardous Waste in an SAA55 gallonsEPA
Maximum Acutely Toxic Waste in an SAA1 quart (liquid) or 1 kg (solid)EPA
Maximum Storage Time in an SAA12 months (as long as accumulation limits are not exceeded)University of Pennsylvania EHRS

Note: this compound's reproductive toxicity may classify it under more stringent institutional guidelines, potentially aligning with acutely toxic waste limits. Always consult your local EHS for specific guidance.

Experimental Protocols

Currently, there are no widely accepted and validated experimental protocols for the chemical deactivation or neutralization of this compound for disposal purposes in a standard laboratory setting. Research into the hydrolysis and oxidative degradation of related compounds has been conducted for analytical or environmental remediation purposes, but these methods have not been adapted into a safe and practical disposal protocol for laboratory-generated waste. Therefore, treating all this compound waste as hazardous and arranging for its professional disposal is the mandatory procedure.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory.

TelenzepineDisposalWorkflow This compound Waste Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid segregate Segregate from Incompatible Waste collect_solid->segregate collect_liquid->segregate storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->storage Compatible ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end Proper Disposal by Approved Facility ehs_contact->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Telenzepine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Telenzepine, a potent and selective M1 muscarinic acetylcholine receptor antagonist. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Double-gloving with nitrile gloves is recommended. - Respiratory Protection: A NIOSH-approved N95 respirator is essential to prevent inhalation of fine particles.[1] - Eye Protection: Chemical splash goggles. - Lab Coat: A fully buttoned lab coat.
Solution Preparation and Handling - Gloves: Chemical-resistant gloves are required. Nitrile gloves offer good resistance to many solvents, but for chlorinated solvents like chloroform, consider using thicker nitrile gloves (8 mil or greater) or Viton™ gloves for extended contact.[2][3] For alcohols like methanol, neoprene or butyl rubber gloves are suitable alternatives.[4][5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. - Eye Protection: Chemical splash goggles and a face shield. - Lab Coat: A fluid-resistant lab coat.
General Laboratory Use - Gloves: At a minimum, single-use nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A standard lab coat.

Operational Plans: From Preparation to Disposal

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a this compound stock solution for in vitro experiments.

Materials:

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-dissolution: In a sterile microcentrifuge tube, weigh the desired amount of this compound dihydrochloride.

  • Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration. For cell culture applications, it is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid cytotoxicity.

  • Mixing: Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize the introduction of air bubbles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Workflow for this compound Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Dihydrochloride add_dmso Add DMSO to Desired Concentration weigh->add_dmso Step 1 vortex Vortex to Dissolve add_dmso->vortex Step 2 aliquot Aliquot into Sterile Tubes vortex->aliquot Step 3 store Store at -20°C or -80°C aliquot->store Step 4

Caption: Workflow for Preparing a this compound Stock Solution.

Disposal Plan: Ensuring Environmental and Personal Safety

Due to the lack of specific disposal data for this compound, a conservative approach based on best practices for heterocyclic compounds is mandatory.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof hazardous waste container suitable for organic solvents. Do not mix with other waste streams unless compatibility has been verified. The container must be clearly labeled with all chemical constituents.

Decontamination:

  • Glassware: Triple-rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., ethanol, acetone). Collect the first rinse as hazardous liquid waste.

  • Surfaces: Decontaminate spills on laboratory surfaces using an appropriate solvent and absorbent pads. Dispose of all cleanup materials as solid hazardous waste.

Final Disposal:

All this compound waste must be disposed of through your institution's hazardous waste management program.

Logical Flow for this compound Waste Disposal

G start This compound Waste Generated is_solid Solid Waste? start->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No decontaminate Decontaminate Glassware and Surfaces solid_container->decontaminate liquid_container->decontaminate dispose Dispose via Institutional Hazardous Waste Program decontaminate->dispose

Caption: Decision tree for the proper disposal of this compound waste.

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Management
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent and nature of the spill. For large or highly concentrated spills, contact your institution's emergency response team.

  • Contain the Spill: For small, manageable spills, use appropriate absorbent materials (e.g., chemical absorbent pads, vermiculite) to contain the spill.

  • Clean Up: Wearing appropriate PPE, carefully clean the area. Work from the outside of the spill inward.

  • Decontaminate: Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose: Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.

Understanding the Mechanism: this compound and the M1 Receptor Signaling Pathway

This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. These receptors are G-protein coupled receptors that, upon activation by acetylcholine, initiate a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C. By blocking this pathway, this compound modulates downstream cellular responses.

M1 Muscarinic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage by PLC DAG DAG PIP2->DAG Cleavage by PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response PKC->Response This compound This compound This compound->M1R

Caption: this compound acts as an antagonist at the M1 muscarinic receptor, blocking the Gq-mediated signaling cascade.

References

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